SB 239063
Description
structure in first source
Properties
IUPAC Name |
4-[4-(4-fluorophenyl)-5-(2-methoxypyrimidin-4-yl)imidazol-1-yl]cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4O2/c1-27-20-22-11-10-17(24-20)19-18(13-2-4-14(21)5-3-13)23-12-25(19)15-6-8-16(26)9-7-15/h2-5,10-12,15-16,26H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQUSFAUAYSEREK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=N1)C2=C(N=CN2C3CCC(CC3)O)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90274455 | |
| Record name | SB 239063 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90274455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193551-21-2 | |
| Record name | SB 239063 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0193551212 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SB 239063 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90274455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SB-239063 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HII3DC8CPI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Neuroprotective Efficacy of SB 239063: An In-Depth Analysis of its Mechanism of Action in Neurons
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
SB 239063 is a potent and selective, second-generation inhibitor of p38 mitogen-activated protein kinase (MAPK), with a profound mechanism of action centered on the modulation of neuroinflammatory and apoptotic signaling pathways in neurons. This technical guide delineates the core mechanisms of this compound, presenting a comprehensive overview of its biochemical properties, its impact on neuronal signaling cascades, and its efficacy in preclinical models of neurological disorders. Through a detailed examination of experimental data, this document aims to provide a thorough understanding of this compound as a neuroprotective agent for professionals in the field of neuroscience and drug development.
Introduction
Neuroinflammation and apoptosis are key pathological features of a wide range of debilitating neurological conditions, including cerebral ischemia, traumatic brain injury, and neurodegenerative diseases. The p38 MAPK signaling pathway has been identified as a critical regulator of these processes, making it a prime target for therapeutic intervention. This compound has emerged as a significant research tool and potential therapeutic candidate due to its high affinity and selectivity for p38 MAPK α and β isoforms. This guide will explore the molecular interactions and cellular consequences of p38 MAPK inhibition by this compound in neurons.
Biochemical Profile of this compound
This compound is a potent, cell-permeable, and ATP-competitive inhibitor of p38 MAPK. Its primary targets are the α and β isoforms of p38 MAPK, with significantly less activity against the γ and δ isoforms. This selectivity is a key attribute, as it minimizes off-target effects and provides a more focused therapeutic action.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 | Reference(s) |
| p38 MAPK (recombinant human) | 44 nM | |
| p38 MAPK α | 44 nM | |
| p38 MAPK β | 44 nM | |
| p38 MAPK γ | > 100 µM | |
| p38 MAPK δ | > 100 µM | |
| ERK | >220-fold selectivity vs. p38α | |
| JNK1 | >220-fold selectivity vs. p38α |
Mechanism of Action in Neurons
The neuroprotective effects of this compound are primarily mediated through its inhibition of the p38 MAPK signaling cascade. In neurons, p38 MAPK is activated by a variety of cellular stressors, including ischemia, excitotoxicity, and pro-inflammatory cytokines. Once activated, p38 MAPK phosphorylates a range of downstream targets, leading to a cascade of events that contribute to neuronal damage and death.
Attenuation of Neuroinflammation
A key mechanism of this compound's neuroprotective action is its ability to suppress the production of pro-inflammatory cytokines. In experimental models of neuroinflammation, this compound has been shown to significantly reduce the levels of key inflammatory mediators.
| Cytokine | Experimental Model | Treatment | % Reduction/Effect | Reference(s) |
| IL-1β | Oxygen-glucose deprived hippocampal slices | 20 µM and 100 µM this compound | 84% reduction | |
| TNF-α | LPS-stimulated human peripheral blood monocytes | 350 nM this compound (IC50) | 50% inhibition | |
| IL-1 | LPS-stimulated human peripheral blood monocytes | 120 nM this compound (IC50) | 50% inhibition | |
| IL-6 | LPS-treated rats | 3, 10, and 30 mg/kg this compound | Significant reversal of LPS-induced increase |
By inhibiting the synthesis of these cytokines, this compound effectively dampens the inflammatory response, reduces microglial activation, and creates a more favorable environment for neuronal survival.
Inhibition of Apoptotic Pathways
In addition to its anti-inflammatory effects, this compound directly interferes with apoptotic signaling cascades in neurons. Ischemic and excitotoxic insults lead to the activation of p38 MAPK, which in turn can promote the expression of pro-apoptotic proteins and contribute to cell death. By blocking this pathway, this compound enhances neuronal survival.
Signaling Pathway Diagram
Caption: p38 MAPK signaling pathway and the inhibitory action of this compound.
Preclinical Efficacy in Neurological Models
The therapeutic potential of this compound has been demonstrated in various preclinical models of neurological disorders, most notably in cerebral ischemia (stroke).
Table 3: Neuroprotective Effects of this compound in a Rat Model of Middle Cerebral Artery Occlusion (MCAO)
| Dosage (Oral) | Reduction in Infarct Size | Reduction in Neurological Deficits | Reference(s) |
| 5 mg/kg | 42% | Not specified | |
| 15 mg/kg | 48% | 42% | |
| 30 mg/kg | 29% | Not specified | |
| 60 mg/kg | 14% | Not specified |
These findings highlight a clear dose-dependent neuroprotective effect of this compound when administered orally. Intravenous administration has also been shown to be effective in reducing infarct size and neurological deficits.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to investigate the mechanism of action of this compound.
Middle Cerebral Artery Occlusion (MCAO) in Rats
This surgical model is used to mimic focal cerebral ischemia.
-
Procedure: A filament is inserted into the internal carotid artery to occlude the origin of the middle cerebral artery. The duration of occlusion can be varied to produce transient or permanent ischemia.
-
This compound Administration: The compound is typically administered orally or intravenously before or after the ischemic insult.
-
Outcome Measures: Infarct volume is assessed using histological staining (e.g., TTC staining), and neurological deficits are evaluated using a standardized scoring system.
Organotypic Hippocampal Slice Cultures with Oxygen-Glucose Deprivation (OGD)
This in vitro model allows for the study of ischemic-like injury in a controlled environment.
-
Procedure: Hippocampal slices are cultured and then subjected to a period of oxygen and glucose deprivation to simulate ischemia.
-
This compound Treatment: The compound is added to the culture medium before, during, or after the OGD period.
-
Outcome Measures: Neuronal cell death is quantified using fluorescent dyes (e.g., propidium iodide), and the levels of inflammatory and apoptotic markers are measured using techniques such as Western blotting and ELISA.
Western Blotting for p38 MAPK Phosphorylation
This technique is used to measure the activation state of p38 MAPK.
-
Procedure: Protein lysates from neuronal cells or tissues are separated by gel electrophoresis, transferred to a membrane, and probed with antibodies specific for the phosphorylated (active) and total forms of p38 MAPK.
-
Data Analysis: The ratio of phosphorylated p38 to total p38 is calculated to determine the level of pathway activation.
Experimental Workflow Diagram
Caption: Workflow for in vivo, in vitro, and biochemical experiments.
Impact on Synaptic Plasticity
While the primary focus of research on this compound has been on its neuroprotective effects in the context of acute injury and inflammation, the role of p38 MAPK in synaptic plasticity suggests a potential for this inhibitor to influence learning and memory processes. The p38 MAPK pathway has been implicated in the induction of long-term depression (LTD), a form of synaptic weakening. Therefore, inhibition of p38 MAPK by this compound could potentially modulate synaptic strength and plasticity. However, dedicated studies directly investigating the effects of this compound on long-term potentiation (LTP) and LTD are limited, and this remains an area for future investigation.
Conclusion
This compound is a powerful pharmacological tool for investigating the role of p38 MAPK in neuronal function and a promising candidate for the development of neuroprotective therapies. Its mechanism of action is centered on the potent and selective inhibition of p38 MAPK α and β isoforms, leading to the attenuation of neuroinflammatory and apoptotic signaling pathways. The robust preclinical data, particularly in models of cerebral ischemia, underscore its potential to mitigate neuronal damage and improve functional outcomes. Further research into its effects on synaptic plasticity and its long-term efficacy and safety will be crucial for its translation into clinical applications for a range of neurological disorders.
What is the IC50 of SB 239063 for p38 alpha
An In-depth Technical Guide on the Inhibition of p38 alpha by SB 239063
This guide provides a comprehensive overview of the inhibitory activity of this compound on p38 alpha mitogen-activated protein kinase (MAPK). It is intended for researchers, scientists, and professionals in the field of drug development and molecular biology. This document details the inhibitory potency of this compound, outlines a representative experimental protocol for determining its IC50 value, and illustrates the relevant cellular signaling pathway and experimental workflow.
Introduction
p38 MAPKs are a family of serine/threonine kinases that play a critical role in cellular responses to a variety of extracellular stimuli, including inflammatory cytokines and environmental stress.[1][2] Among the four isoforms (α, β, γ, and δ), p38 alpha (p38α) is predominantly involved in the inflammatory response, making it a key target for the development of anti-inflammatory therapeutics.[3] this compound is a potent and selective inhibitor of p38 MAPK.[4][5][6]
Quantitative Data: Inhibitory Activity of this compound
The inhibitory potency of this compound against p38 alpha and its effects on the production of inflammatory cytokines are summarized in the table below.
| Target | Inhibitor | IC50 Value | Assay Conditions | Reference |
| Recombinant Human p38α | This compound | 44 nM | Cell-free kinase assay | [4][7][8] |
| p38β | This compound | 44 nM | Cell-free kinase assay | [8] |
| p38γ | This compound | No activity | Not specified | [8] |
| p38δ | This compound | No activity | Not specified | [8] |
| Interleukin-1 (IL-1) Production | This compound | 120 nM | LPS-stimulated human peripheral blood monocytes | [7][8] |
| Tumor Necrosis Factor-alpha (TNF-α) Production | This compound | 350 nM | LPS-stimulated human peripheral blood monocytes | [7][8] |
Experimental Protocol: In Vitro p38 Alpha Kinase Inhibition Assay
This section describes a representative methodology for determining the IC50 value of an inhibitor, such as this compound, against recombinant p38 alpha. This protocol is based on commonly used in vitro kinase assays.
Objective: To determine the concentration of this compound required to inhibit 50% of the enzymatic activity of recombinant human p38 alpha.
Materials and Reagents:
-
Recombinant human p38 alpha enzyme
-
Kinase substrate (e.g., ATF-2)
-
Adenosine triphosphate (ATP)
-
This compound (test inhibitor)
-
Positive control inhibitor (e.g., SB 203580)
-
Kinase assay buffer
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Dimethyl sulfoxide (DMSO)
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96-well or 384-well assay plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Luminometer or other suitable plate reader
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in kinase assay buffer to create a range of test concentrations.
-
-
Enzyme and Substrate Preparation:
-
Dilute the recombinant p38 alpha enzyme to the desired concentration in kinase assay buffer.
-
Prepare a solution containing the kinase substrate (e.g., ATF-2) and ATP in the kinase assay buffer.
-
-
Assay Reaction:
-
Add a small volume of the serially diluted this compound, positive control, or vehicle (DMSO) to the wells of the assay plate.
-
Add the diluted p38 alpha enzyme to each well and incubate for a predetermined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the substrate/ATP solution to each well.
-
Incubate the plate at 30°C for a specified duration (e.g., 60 minutes), ensuring the reaction remains within the linear range.
-
-
Detection of Kinase Activity:
-
Terminate the kinase reaction and measure the amount of product formed (phosphorylated substrate) or the amount of ATP consumed. For example, using a luminescence-based assay like ADP-Glo™, the amount of ADP produced is measured, which correlates with kinase activity.
-
Follow the manufacturer's instructions for the addition of detection reagents.
-
Read the signal (e.g., luminescence) using a plate reader.
-
-
Data Analysis:
-
Subtract the background signal (wells with no enzyme) from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Visualizations
p38 Alpha Signaling Pathway
The following diagram illustrates the canonical p38 MAPK signaling cascade, highlighting the point of inhibition by this compound.
Caption: The p38 alpha MAPK signaling cascade and the inhibitory action of this compound.
Experimental Workflow for IC50 Determination
The diagram below outlines the general workflow for determining the IC50 value of a kinase inhibitor.
Caption: General experimental workflow for kinase inhibitor IC50 determination.
References
- 1. This compound | p38 MAPK | Tocris Bioscience [tocris.com]
- 2. This compound, a potent p38 MAP kinase inhibitor, reduces inflammatory cytokine production, airways eosinophil infiltration, and persistence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Determination of p38α Kinase inhibitor dissociation rate constants using Microfluidic Technology - Confluence Discovery Technologies [confluencediscovery.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. promega.com [promega.com]
SB 239063: A Technical Guide to its Discovery and Development as a Potent p38 MAPK Inhibitor
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
SB 239063, chemically identified as trans-1-(4-Hydroxycyclohexyl)-4-(4-fluorophenyl)-5-(2-methoxy-4-pyrimidinyl)-1H-imidazole, is a second-generation, potent, and selective inhibitor of p38 mitogen-activated protein kinase (MAPK). This document provides a comprehensive technical overview of the discovery and development of this compound, with a focus on its mechanism of action, preclinical pharmacology, and key experimental methodologies. Quantitative data are presented in structured tables for clarity, and detailed protocols for essential in vitro and in vivo assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its biological context and evaluation process.
Introduction
The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[1] It plays a pivotal role in the production of pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[1] Consequently, inhibition of p38 MAPK has emerged as a promising therapeutic strategy for a wide range of inflammatory diseases, such as rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease, as well as for conditions involving ischemic injury.[2][3]
This compound was developed as a second-generation p38 MAPK inhibitor with improved potency and selectivity over earlier compounds.[2] Its discovery and subsequent preclinical evaluation have demonstrated significant anti-inflammatory and neuroprotective effects, underpinning its potential as a therapeutic agent.[2][4]
Physicochemical Properties and In Vitro Activity
This compound is an orally active small molecule with the molecular formula C₂₀H₂₁FN₄O₂ and a molecular weight of 368.41 g/mol .[5] It is a potent inhibitor of the p38α and p38β isoforms of MAPK.[6]
Table 1: In Vitro Potency of this compound
| Target/Assay | IC₅₀ | Cell/System | Reference |
| Recombinant human p38α MAPK | 44 nM | Cell-free enzymatic assay | [7][8] |
| p38β MAPK | 44 nM | Cell-free enzymatic assay | [6] |
| IL-1β Production | 0.12 µM (120 nM) | LPS-stimulated human peripheral blood monocytes | [6][7] |
| TNF-α Production | 0.35 µM (350 nM) | LPS-stimulated human peripheral blood monocytes | [6][7] |
Table 2: Kinase Selectivity Profile of this compound
| Kinase | Selectivity vs. p38α | Reference |
| ERK | >220-fold | [5][8] |
| JNK1 | >220-fold | [5][8] |
In Vivo Pharmacology and Pharmacokinetics
Preclinical studies in various animal models have demonstrated the in vivo efficacy of this compound in mitigating inflammation and tissue damage.
Table 3: In Vivo Efficacy of this compound
| Animal Model | Effect | Dose and Route | Reference |
| LPS-induced TNF-α production in mice | ED₅₀ = 5.8 mg/kg | Oral (p.o.) | [7] |
| LPS-induced TNF-α production in rats | IC₅₀ = 2.6 mg/kg | Oral (p.o.) | [4] |
| Ovalbumin-induced airway eosinophilia in mice | ~93% inhibition | 12 mg/kg, p.o. | [7] |
| Ovalbumin-induced pulmonary eosinophil influx in guinea pigs | ~50% inhibition | 10 or 30 mg/kg, p.o. | [7] |
| Adjuvant-induced arthritis in rats | 51% reduction | 10 mg/kg, p.o. | [4] |
| Cerebral focal ischemia (moderate stroke) in rats | 48% reduction in infarct volume | 15 mg/kg, twice daily (b.i.d.), p.o. | [4] |
| Cerebral focal ischemia (moderate stroke) in rats | 41% reduction in infarct size | Intravenous (i.v.) infusion | [4] |
| Cerebral focal ischemia (severe stroke) in rats | 27% reduction in infarct size | Intravenous (i.v.) infusion | [4] |
Table 4: Preclinical Pharmacokinetic Parameters of this compound
| Species | Clearance | Volume of Distribution (Vd) | Plasma Half-life (t½) | Bioavailability | Reference |
| Rat | Low to moderate | 3 L/kg | 75 min | Good | [4][9] |
| Dog | Low to moderate | - | - | Good | [9] |
| Cynomolgus Monkey | - | - | - | Poor | [9] |
| Rhesus Monkey | - | - | - | Poor | [9] |
Note: A significant observation in the pharmacokinetics of this compound is a species-specific, reversible trans-cis isomerization, which was substantial in rats and cynomolgus monkeys but occurred to a lesser extent in dogs.[9]
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of this compound and the process of its evaluation, the following diagrams illustrate the p38 MAPK signaling pathway and a general experimental workflow for a novel p38 MAPK inhibitor.
Caption: p38 MAPK signaling pathway and the point of inhibition by this compound.
Caption: General experimental workflow for preclinical p38 MAPK inhibitor discovery.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization of this compound.
In Vitro p38α MAPK Enzymatic Assay
This protocol describes a non-radioactive, in vitro kinase assay to determine the inhibitory activity of compounds against p38α MAPK.
Materials:
-
Recombinant active human p38α MAPK
-
ATF-2 (Activating Transcription Factor 2) as a substrate
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM Na₃VO₄, 5 mM β-glycerophosphate, 2 mM DTT)
-
ATP solution
-
Test compound (e.g., this compound) and positive control (e.g., SB 203580) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit or similar ADP detection system
-
96-well or 384-well assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound and positive control in Kinase Assay Buffer. A typical concentration range for IC₅₀ determination is from 1 nM to 100 µM.
-
Enzyme and Substrate Preparation: Dilute the recombinant p38α MAPK and ATF-2 substrate to their final desired concentrations in ice-cold Kinase Assay Buffer.
-
Assay Plate Setup: To each well of the assay plate, add the diluted test compound or DMSO (vehicle control).
-
Enzyme Addition: Add the diluted p38α MAPK to each well. Incubate at room temperature for 10-15 minutes to allow for compound binding to the enzyme.
-
Kinase Reaction Initiation: Add a mixture of the ATF-2 substrate and ATP to each well to start the reaction. The final ATP concentration should be close to its Km value for p38α.
-
Incubation: Incubate the plate at 30°C for 60 minutes. This incubation time should be within the linear range of the reaction.
-
Detection: Stop the kinase reaction and measure the amount of ADP produced using a commercial detection kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
Cellular Assay for Cytokine Production in Human PBMCs
This protocol outlines the measurement of IL-1β and TNF-α inhibition in lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human whole blood from healthy donors
-
Ficoll-Paque PLUS for PBMC isolation
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
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Test compound (this compound) dissolved in DMSO
-
96-well cell culture plates
-
ELISA kits for human IL-1β and TNF-α
Procedure:
-
PBMC Isolation: Isolate PBMCs from heparinized whole blood by density gradient centrifugation using Ficoll-Paque.
-
Cell Plating: Resuspend the isolated PBMCs in complete RPMI 1640 medium and adjust the cell density. Plate the cells in a 96-well plate.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for 30-60 minutes at 37°C in a CO₂ incubator.
-
Stimulation: Stimulate the cells by adding LPS to a final concentration of 10-100 ng/mL.
-
Incubation: Incubate the plates for 16-24 hours at 37°C in a CO₂ incubator.
-
Supernatant Collection: Centrifuge the plates to pellet the cells and carefully collect the culture supernatants.
-
Cytokine Measurement: Quantify the concentrations of IL-1β and TNF-α in the supernatants using specific ELISA kits, following the manufacturer's protocols.
-
Data Analysis: Calculate the percent inhibition of cytokine production for each compound concentration and determine the IC₅₀ values.
Western Blot for Phosphorylated p38 MAPK
This protocol is for detecting the activation state of p38 MAPK by measuring its phosphorylation at Thr180/Tyr182.
Materials:
-
Cell line (e.g., HeLa or THP-1)
-
Cell culture medium and supplements
-
Stimulating agent (e.g., anisomycin, UV radiation, or LPS)
-
Test compound (this compound)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182) and Rabbit anti-total p38 MAPK
-
HRP-conjugated anti-rabbit IgG secondary antibody
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Enhanced chemiluminescence (ECL) detection reagents
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Pre-treat with this compound for 1 hour, then stimulate with an appropriate agent to activate the p38 MAPK pathway.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer containing inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Denature protein samples and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the anti-phospho-p38 MAPK antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply ECL reagents and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with the anti-total p38 MAPK antibody to confirm equal protein loading.
Ovalbumin-Induced Allergic Airway Inflammation Model
This in vivo model is used to assess the anti-inflammatory effects of this compound in an asthma-like condition.
Animals:
-
BALB/c mice (female, 6-8 weeks old)
Materials:
-
Ovalbumin (OVA)
-
Aluminum hydroxide (Alum) as an adjuvant
-
This compound formulation for oral administration
-
Nebulizer and exposure chamber
-
Bronchoalveolar lavage (BAL) equipment
Procedure:
-
Sensitization: Sensitize mice by intraperitoneal (i.p.) injections of OVA emulsified in Alum on days 0 and 14.
-
Drug Administration: Administer this compound or vehicle orally once or twice daily, starting before the OVA challenge.
-
Aerosol Challenge: On specific days (e.g., days 21, 22, and 23), challenge the sensitized mice with an aerosol of OVA (1-5% in saline) for 20-30 minutes using a nebulizer.
-
Bronchoalveolar Lavage (BAL): 24-48 hours after the final OVA challenge, euthanize the mice and perform a BAL by instilling and retrieving PBS into the lungs via a tracheal cannula.
-
Cell Analysis: Determine the total number of cells in the BAL fluid. Prepare cytospin slides and stain with Diff-Quik to perform a differential cell count, specifically quantifying eosinophils.
-
Data Analysis: Compare the number of eosinophils in the BAL fluid of this compound-treated mice to that of vehicle-treated mice.
Middle Cerebral Artery Occlusion (MCAO) Model of Focal Cerebral Ischemia
This model is employed to evaluate the neuroprotective effects of this compound in stroke.
Animals:
-
Male Sprague-Dawley or Wistar rats (250-300 g)
Materials:
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for microsurgery
-
Nylon monofilament suture (e.g., 4-0) with a blunted tip
-
This compound for intravenous or oral administration
-
2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining
Procedure:
-
Anesthesia and Surgical Preparation: Anesthetize the rat and make a midline cervical incision. Expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Occlusion: Ligate the CCA proximally and the ECA distally. Insert the nylon monofilament through an arteriotomy in the ECA stump and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA).
-
Ischemia Duration: Maintain the occlusion for a defined period (e.g., 90-120 minutes for transient MCAO) or permanently. For transient MCAO, withdraw the filament to allow reperfusion.
-
Drug Administration: Administer this compound at a specific time point relative to the MCAO (e.g., before, during, or after).
-
Neurological Assessment: At various time points post-MCAO, assess neurological deficits using a standardized scoring system.
-
Infarct Volume Measurement: At the end of the study (e.g., 24 hours or 7 days), euthanize the rat, remove the brain, and slice it into coronal sections. Stain the sections with TTC, which stains viable tissue red, leaving the infarcted area pale.
-
Data Analysis: Quantify the infarct volume using image analysis software and compare the results between the drug-treated and vehicle-treated groups.
Conclusion
This compound is a well-characterized, potent, and selective second-generation inhibitor of p38 MAPK. The comprehensive preclinical data, derived from a suite of standardized in vitro and in vivo assays, have established its significant anti-inflammatory and neuroprotective properties. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of p38 MAPK inhibitors and their therapeutic potential in a variety of human diseases. The discovery and development of this compound exemplify a successful target-oriented approach in modern drug discovery.
References
- 1. Early life ovalbumin sensitization and aerosol challenge for the induction ofallergic airway inflammation in a BALB/c murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ovalbumin-induced allergic inflammation lead to structural alterations in mouse model and protective effects of intranasal curcumin: A comparative study | Allergologia et Immunopathologia [elsevier.es]
- 7. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the p38 MAPK Signaling Pathway and the Potent Inhibitor SB 239063
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway and the pharmacological profile of SB 239063, a potent and selective inhibitor of this pathway. This document details the core signaling cascade, the mechanism of action of this compound, its quantitative pharmacological data, and detailed experimental protocols for its characterization.
The p38 MAPK Signaling Pathway: A Core Regulator of Cellular Stress and Inflammation
The p38 MAPK signaling pathway is a highly conserved cascade of protein kinases that plays a central role in the cellular response to a wide array of extracellular stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1β), environmental stresses (e.g., UV radiation, osmotic shock), and growth factors.[1] This pathway is a key regulator of a multitude of cellular processes, including inflammation, apoptosis, cell cycle progression, and cellular differentiation.
The canonical p38 MAPK pathway consists of a three-tiered kinase cascade:
-
MAP Kinase Kinase Kinases (MAP3Ks or MKKKs): A diverse group of upstream kinases, including TAK1, ASK1, and MEKKs, that are activated by specific stimuli.
-
MAP Kinase Kinases (MAP2Ks or MKKs): These kinases are phosphorylated and activated by MAP3Ks. The primary activators of p38 MAPK are MKK3 and MKK6.
-
p38 MAP Kinases: The final tier of the cascade, p38 MAPKs are dual-phosphorylated on a conserved Thr-Gly-Tyr (TGY) motif within their activation loop by MKK3 and MKK6. There are four main isoforms of p38 MAPK: p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12), and p38δ (MAPK13).
Once activated, p38 MAPKs phosphorylate a wide range of downstream substrates, including other protein kinases (e.g., MAPKAPK-2) and transcription factors (e.g., ATF2, MEF2C), leading to the modulation of gene expression and various cellular responses.
References
SB 239063: A Technical Guide for Investigating Neuroinflammation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of SB 239063, a potent and selective second-generation p38 mitogen-activated protein kinase (MAPK) inhibitor. It serves as a critical tool for researchers studying the mechanisms of neuroinflammation and evaluating the therapeutic potential of targeting the p38 MAPK pathway in various neurological disorders.
Core Mechanism of Action: Inhibition of the p38 MAPK Pathway
This compound is a small molecule inhibitor that targets the p38 MAP kinase, a key enzyme in a signaling cascade that responds to cellular stress and inflammatory stimuli.[1] The p38 MAPK pathway is a central regulator of the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β), which are pivotal in driving neuroinflammatory processes in the central nervous system (CNS).[2][3][4]
This compound exhibits high potency and selectivity for the p38α and p38β isoforms of the kinase, with significantly less activity against other kinases like ERK and JNK1.[5][6] This specificity makes it a more precise tool compared to first-generation inhibitors. By blocking the catalytic activity of p38 MAPK, this compound prevents the phosphorylation of downstream targets, which in turn suppresses the transcription and translation of inflammatory mediators. This targeted action allows for the elucidation of the specific role of p38α/β signaling in neuroinflammatory and neurodegenerative pathologies.[1]
Quantitative Data Overview
The efficacy of this compound has been quantified in numerous in vitro and in vivo studies. The following tables summarize key data points for easy comparison.
Table 1: In Vitro Potency and Selectivity
| Target | IC₅₀ Value | Notes | Source |
| p38α (human, recombinant) | 44 nM | Potent inhibition of the primary isoform involved in inflammation. | [2][5][6][7][8][9] |
| p38β | Equipotent to p38α | This compound effectively inhibits both α and β isoforms. | [5][6] |
| p38γ / p38δ | No activity (up to 100 µM) | Demonstrates high selectivity among p38 isoforms. | [5][6] |
| ERK, JNK1, other kinases | >220-fold less potent | High selectivity over other related MAP kinase pathways. | [9] |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[10][11]
Table 2: In Vitro Inhibition of Cytokine Production
| Cell Type / System | Stimulant | Cytokine Inhibited | IC₅₀ Value | Source |
| Human Peripheral Blood Monocytes | LPS | Interleukin-1 (IL-1) | 0.12 µM (120 nM) | [2][6] |
| LPS | TNF-α | 0.35 µM (350 nM) | [2][6] | |
| Human Whole Blood | LPS | IL-1β, TNF-α, IL-6, IL-8 | 0.02 - 0.09 µM | [5] |
| Guinea Pig Alveolar Macrophages | LPS | IL-6 | 0.362 µM (362 nM) | [5][8] |
| Organotypic Hippocampal Slices | OGD | IL-1β | 84% reduction at 20-100 µM | [12] |
LPS: Lipopolysaccharide; OGD: Oxygen-Glucose Deprivation.
Table 3: In Vivo Efficacy in Neuroinflammation and Related Models
| Model | Species | Dosing Regimen | Key Outcomes | Source |
| Cerebral Focal Ischemia (MCAO) | Rat | 15 mg/kg, p.o. (pre-stroke) | 48% reduction in infarct volume; 42% reduction in neurological deficits. | [7][13] |
| Rat | i.v. infusion (post-stroke) | Up to 41% reduction in infarct size and 35% reduction in deficits. | [7][14][13] | |
| LPS-Induced Systemic Inflammation | Rat | 2.6 mg/kg, p.o. (IC₅₀) | Inhibition of plasma TNF-α production. | [7][14] |
| Rat | 3-30 mg/kg, p.o. | Reversal of locomotor deficits; normalization of peripheral IL-1β, IL-6, IL-10. | [15] | |
| LPS-Induced Neuroinflammation | Rat | 5 mg/kg, i.p. | Improved memory; decreased brain acetylcholinesterase activity. | [16][17] |
| Bleomycin-Induced Pulmonary Fibrosis | Rat | 2.4 or 4.8 mg/day (osmotic pump) | Significantly inhibited right ventricular hypertrophy and lung hydroxyproline synthesis. | [5][18] |
MCAO: Middle Cerebral Artery Occlusion; p.o.: oral administration; i.v.: intravenous; i.p.: intraperitoneal.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following sections detail common experimental protocols for utilizing this compound to study neuroinflammation.
In Vitro Protocol: LPS-Induced Cytokine Release in Human Whole Blood
This assay measures the ability of this compound to inhibit the production of inflammatory cytokines in a physiologically relevant ex vivo system.
-
Blood Collection: Draw venous blood from healthy human volunteers into heparinized tubes.
-
Compound Preparation: Prepare stock solutions of this compound in DMSO. Create a dilution series to achieve final desired concentrations.
-
Incubation: In a 96-well plate, pre-incubate whole blood aliquots with varying concentrations of this compound or vehicle (DMSO) for 30-60 minutes at 37°C.
-
Stimulation: Add Lipopolysaccharide (LPS) (e.g., from E. coli) to a final concentration of 10-100 ng/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 4-24 hours at 37°C in a humidified incubator with 5% CO₂. The incubation time can be optimized depending on the cytokine of interest.
-
Plasma Collection: Centrifuge the plate to pellet the blood cells. Collect the supernatant (plasma).
-
Cytokine Quantification: Measure the concentration of cytokines (e.g., TNF-α, IL-1β, IL-6) in the plasma using a validated method such as Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead array.
-
Data Analysis: Calculate the percent inhibition of cytokine production for each this compound concentration relative to the vehicle-treated, LPS-stimulated control. Plot the dose-response curve and determine the IC₅₀ value.[5][18]
In Vivo Protocol: Rat Model of LPS-Induced Neuroinflammation and Sickness Behavior
This protocol assesses the efficacy of this compound in a model that mimics systemic inflammation leading to CNS effects.
-
Animal Acclimatization: House male Sprague-Dawley or Wistar rats under standard laboratory conditions (12-hour light/dark cycle, ad libitum access to food and water) for at least one week before the experiment.[15][16]
-
Drug Administration: Administer this compound (e.g., 3, 10, 30 mg/kg) or vehicle orally (p.o.) or intraperitoneally (i.p.).[15][16]
-
LPS Challenge: One hour after drug administration, inject rats intraperitoneally with LPS (e.g., 100-125 µg/kg) or saline for the control group.[15][17]
-
Behavioral Assessment:
-
Locomotor Activity: Two hours post-LPS injection, place rats in a novel open-field arena and record locomotor activity (e.g., distance traveled, rearing frequency) for a defined period. LPS typically induces psychomotor retardation, which can be assessed here.[15][16]
-
Memory/Cognition: On subsequent days, conduct memory tests such as the Morris Water Maze or Elevated Plus Maze to assess cognitive deficits.[17]
-
-
Biochemical Analysis:
-
Blood Sampling: At various time points (e.g., 2, 3, 5 hours) post-LPS, collect blood via cardiac puncture or tail vein. Separate plasma for cytokine analysis (e.g., IL-1β, IL-6, TNF-α) using ELISA.[15]
-
Brain Tissue Analysis: At the end of the study, euthanize the animals and perfuse with saline. Dissect specific brain regions (e.g., hippocampus, cortex). Homogenize the tissue to measure levels of phosphorylated p38 MAPK via Western blot or to quantify acetylcholinesterase activity.[16]
-
-
Histopathology: For a subset of animals, perfuse with paraformaldehyde and prepare brain sections for immunohistochemical analysis of microglial activation (e.g., Iba1 staining) or neuronal damage.[16]
Organotypic Hippocampal Slice Culture Protocol for Ischemia
This ex vivo model allows for the study of neuroprotection and inflammatory responses in a preserved tissue architecture.
-
Slice Preparation: Harvest hippocampi from postnatal day 8-11 rat pups under sterile conditions. Section the hippocampi into 350-400 µm thick transverse slices using a McIlwain tissue chopper.
-
Culture Establishment: Place the slices onto porous membrane inserts in 6-well plates containing culture medium. Incubate for several days to allow the slices to recover and mature.
-
Ischemic Insult (OGD): To model ischemia, replace the culture medium with a glucose-free medium and transfer the plates to an anaerobic chamber (e.g., with an atmosphere of 95% N₂ / 5% CO₂) for 30-60 minutes at 37°C.
-
Treatment: Following OGD, return the slices to normal, glucose-containing medium (reperfusion). Add this compound (e.g., 20 µM, 100 µM) or vehicle to the medium.[12]
-
Assessment of Cell Death: After 24-72 hours of reperfusion, assess neuronal death. A common method is propidium iodide (PI) staining, where PI uptake by dead cells fluoresces red. Capture images using fluorescence microscopy and quantify the fluorescent area.
-
Analysis of Inflammation:
-
Microglial Activation: Fix the slices and perform immunohistochemistry for microglial markers like Iba1 or CD11b to assess morphological changes indicative of activation.[12]
-
Cytokine Release: Collect the culture medium at various time points post-OGD and measure the concentration of released cytokines like IL-1β, IL-6, and TNF-α using ELISA.[12]
-
-
Western Blotting: Lyse the slice cultures to extract proteins and analyze the phosphorylation status of p38 MAPK and other signaling proteins to confirm target engagement.[12]
Applications in Neuroinflammation Research
This compound is a versatile tool applicable to a range of CNS disorders where neuroinflammation is a key pathological component.
-
Ischemic Stroke: Studies have robustly demonstrated that this compound reduces infarct volume and improves neurological outcomes in models of cerebral focal ischemia.[7][14] Its efficacy, even when administered post-insult, highlights the therapeutic window for targeting p38 MAPK-mediated inflammation and cell death in stroke.[7][19]
-
Neurodegenerative Diseases: Chronic neuroinflammation driven by activated microglia and astrocytes is a hallmark of diseases like Alzheimer's and Parkinson's.[3][20] this compound can be used to dissect the contribution of the p38 pathway to this chronic inflammatory state, cytokine production, and subsequent neuronal damage.[21]
-
Traumatic Brain Injury (TBI): The secondary injury cascade following TBI involves a significant inflammatory response.[22][23] this compound is a valuable tool for investigating whether inhibiting p38 MAPK can mitigate this secondary damage, reduce neuronal death, and improve functional recovery.
-
Sickness Behavior and Neuro-immune Interactions: Systemic inflammation can induce profound behavioral changes, including lethargy and cognitive deficits, mediated by peripheral cytokines signaling to the brain.[15] this compound has been shown to reverse these LPS-induced behaviors, making it useful for studying the pathways that link peripheral immunity to CNS function.[15]
References
- 1. The Role of p38 MAPK and Its Substrates in Neuronal Plasticity and Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a potent p38 MAP kinase inhibitor, reduces inflammatory cytokine production, airways eosinophil infiltration, and persistence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. p38-MAPK and CDK5, signaling pathways in neuroinflammation: a potential therapeutic intervention in Alzheimer's disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Blocking p38 Signaling Reduces the Activation of Pro-inflammatory Cytokines and the Phosphorylation of p38 in the Habenula and Reverses Depressive-Like Behaviors Induced by Neuroinflammation [frontiersin.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound, a second-generation p38 mitogen-activated protein kinase inhibitor, reduces brain injury and neurological deficits in cerebral focal ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. This compound | p38 MAPK | Tocris Bioscience [tocris.com]
- 10. IC50 - Wikipedia [en.wikipedia.org]
- 11. promegaconnections.com [promegaconnections.com]
- 12. Anti-inflammatory treatment with the p38 mitogen-activated protein kinase inhibitor SB239063 is neuroprotective, decreases the number of activated microglia and facilitates neurogenesis in oxygen-glucose-deprived hippocampal slice cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Effect of the p38 MAPK inhibitor SB-239063 on Lipopolysaccharide-induced psychomotor retardation and peripheral biomarker alterations in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jpionline.org [jpionline.org]
- 17. alliedacademies.org [alliedacademies.org]
- 18. journals.physiology.org [journals.physiology.org]
- 19. This compound, a novel p38 inhibitor, attenuates early neuronal injury following ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. scholars.uky.edu [scholars.uky.edu]
- 21. MAPK-activated protein kinase 2 deficiency in microglia inhibits pro-inflammatory mediator release and resultant neurotoxicity. Relevance to neuroinflammation in a transgenic mouse model of Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. fiercebiotech.com [fiercebiotech.com]
- 23. FDA-approved kinase inhibitors: a promising therapeutic avenue for traumatic brain injury [explorationpub.com]
The Role of SB 239063 in Cerebral Ischemia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted role of SB 239063, a second-generation p38 mitogen-activated protein kinase (MAPK) inhibitor, in preclinical models of cerebral ischemia. By summarizing key quantitative data, detailing experimental protocols, and visualizing complex biological pathways, this document serves as a comprehensive resource for understanding the therapeutic potential and mechanism of action of this compound in the context of ischemic stroke.
Core Mechanism of Action: Inhibition of the p38 MAPK Pathway
Cerebral ischemia triggers a complex cascade of cellular and molecular events, a significant component of which is the activation of the p38 MAPK signaling pathway. This pathway is implicated in inflammatory cytokine production and apoptotic cell death, both of which contribute to neuronal damage following a stroke.[1][2] this compound is a potent and selective inhibitor of the p38α and p38β isoforms of the MAPK family, with an IC50 of 44 nM.[3][4][5] By inhibiting p38 MAPK, this compound effectively mitigates the downstream inflammatory and apoptotic signaling, thereby exerting its neuroprotective effects.[1][6] Ischemic conditions lead to the activation of p38 MAPKs in the brain, and this compound has demonstrated a neuroprotective effect in the context of cerebral ischemia.[6]
The activation of the p38 MAPK pathway is an early event in ischemic injury. Following permanent middle cerebral artery occlusion (MCAO), a 2.3-fold activation of p38 MAPK is observed as early as 15 minutes post-injury, remaining elevated for up to an hour.[7] This activation contributes to a cascade of detrimental processes, including the production of pro-inflammatory cytokines like interleukin-1β (IL-1β) and tumor necrosis factor-α (TNFα), which are known to exacerbate brain injury.[1] this compound has been shown to reduce the stroke-induced expression of these cytokines.[1] Furthermore, the p38 MAPK pathway is involved in neuronal apoptosis, a form of programmed cell death that contributes to the delayed neuronal loss in the ischemic penumbra.[6][8]
Quantitative Efficacy of this compound in Preclinical Models
The neuroprotective effects of this compound have been quantified across various rodent models of cerebral ischemia, demonstrating significant reductions in infarct volume and neurological deficits. The data from these studies are summarized below.
Oral Administration in Moderate Stroke Models
| Dose (mg/kg) | Administration Schedule | Reduction in Infarct Volume | Reduction in Neurological Deficits | Animal Model | Reference |
| 15 (b.i.d.) | Pre-stroke | 48% | 42% | Rat | [3] |
| 5 | 1h pre- and 6h post-MCAO | 42% | Not Reported | Rat | [7] |
| 15 | 1h pre- and 6h post-MCAO | 48% | >30% (sustained for 1 week) | Rat | [7] |
| 30 | 1h pre- and 6h post-MCAO | 29% | Not Reported | Rat | [7] |
| 60 | 1h pre- and 6h post-MCAO | 14% | Not Reported | Rat | [7] |
Intravenous Administration in Moderate and Severe Stroke Models
| Targeted Plasma Concentration (µg/ml) | Stroke Severity | Maximum Reduction in Infarct Size | Maximum Reduction in Neurological Deficits | Animal Model | Reference |
| 0.38 | Moderate | 23.3% | 30.8% | Rat | [9] |
| 0.75 | Moderate | 40.7% | 34.6% | Rat | [9] |
| 1.5 | Moderate | 32.7% | 11.5% | Rat | [9] |
| Not Specified | Moderate | 41% | 35% | Rat | [2][3] |
| Not Specified | Severe | 27% | 33% | Rat | [2][3] |
Signaling Pathways and Experimental Workflow
To visually represent the complex interactions and experimental designs discussed, the following diagrams have been generated using the DOT language.
Detailed Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) in Rodents
The MCAO model is a widely used technique to induce focal cerebral ischemia in rodents, mimicking human ischemic stroke.[10][11]
1. Animal Preparation:
-
Species: Adult male Sprague-Dawley or Wistar rats (250-300g) or C57BL/6 mice (20-25g) are commonly used.[11][12] Male animals are often preferred to avoid the neuroprotective effects of estrogen.[11]
-
Anesthesia: Animals are anesthetized, typically with isoflurane (3-4% for induction, 1.5-2% for maintenance) in a mixture of N₂O and O₂.[11] Body temperature is maintained at 37°C using a heating pad.
2. Surgical Procedure (Intraluminal Filament Method):
-
A midline cervical incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed and carefully isolated.[12][13]
-
The ECA is ligated and transected. A nylon monofilament suture (e.g., 4-0 for rats, 6-0 for mice) with a rounded tip is introduced into the ECA stump and advanced into the ICA until it occludes the origin of the middle cerebral artery (MCA).[11][12]
-
The occlusion is maintained for a specific duration for transient ischemia models (e.g., 90-120 minutes) or indefinitely for permanent MCAO models.[7][10]
-
For transient models, the filament is withdrawn to allow for reperfusion.[10]
3. Post-operative Care:
-
The incision is sutured, and the animal is allowed to recover in a warm environment.
-
Neurological function is often assessed at various time points post-MCAO.[7]
4. Outcome Measures:
-
Infarct Volume: At the end of the experiment (e.g., 24 hours or 7 days), animals are euthanized, and brains are removed. Coronal brain slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white.[11][14] The infarct volume is then quantified using image analysis software.
-
Neurological Deficit Score: A graded scoring system is used to assess motor and neurological function. This can range from a simple scale (e.g., 0 = no deficit, 4 = severe deficit) to more complex behavioral tests.[7]
Oxygen-Glucose Deprivation (OGD) in Organotypic Hippocampal Slice Cultures
The OGD model is an in vitro method to simulate ischemic conditions in brain tissue.[15]
1. Slice Culture Preparation:
-
Hippocampal slice cultures are prepared from neonatal rat pups.
-
The slices are maintained in a culture medium for a period to allow for stabilization.
2. OGD Procedure:
-
The culture medium is replaced with a glucose-free medium.
-
The cultures are then placed in a hypoxic chamber with a low oxygen concentration (e.g., <1% O₂) for a defined period (e.g., 30-60 minutes).[16]
3. Reoxygenation and Treatment:
-
After OGD, the glucose-free medium is replaced with the original culture medium, and the slices are returned to a normoxic environment.
-
This compound or vehicle is added to the culture medium at different concentrations.[15]
4. Outcome Measures:
-
Cell Death: Cell viability is assessed using fluorescent dyes such as propidium iodide, which stains the nuclei of dead cells.[15]
-
Biochemical Analysis: Protein levels of p-p38, inflammatory cytokines (e.g., IL-1β), and other markers of interest are measured using techniques like Western blotting or ELISA.[15][16]
-
Microglial Activation: The number and morphology of microglia, the resident immune cells of the brain, are assessed using immunohistochemistry.[15]
Conclusion
This compound has consistently demonstrated significant neuroprotective effects in various preclinical models of cerebral ischemia. Its mechanism of action, centered on the inhibition of the p38 MAPK pathway, effectively reduces the detrimental inflammatory and apoptotic cascades triggered by ischemic injury. The quantitative data from both in vivo and in vitro studies provide a strong rationale for the continued investigation of p38 MAPK inhibitors as a therapeutic strategy for ischemic stroke. The detailed protocols and visual aids provided in this guide are intended to facilitate the design and interpretation of future research in this promising area of neuropharmacology.
References
- 1. Inhibition of p38 mitogen-activated protein kinase provides neuroprotection in cerebral focal ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a second-generation p38 mitogen-activated protein kinase inhibitor, reduces brain injury and neurological deficits in cerebral focal ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound, a potent p38 MAP kinase inhibitor, reduces inflammatory cytokine production, airways eosinophil infiltration, and persistence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibiting p38 mitogen-activated protein kinase attenuates cerebral ischemic injury in Swedish mutant amyloid precursor protein transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a novel p38 inhibitor, attenuates early neuronal injury following ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Apoptosis and Acute Brain Ischemia in Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Modeling Transient Focal Ischemic Stroke in Rodents by Intraluminal Filament Method of Middle Cerebral Artery Occlusion | Springer Nature Experiments [experiments.springernature.com]
- 11. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Induction of Ischemic Stroke and Ischemia-reperfusion in Mice Using the Middle Artery Occlusion Technique and Visualization of Infarct Area - PMC [pmc.ncbi.nlm.nih.gov]
- 13. wvj.science-line.com [wvj.science-line.com]
- 14. A Rat Model of Middle Cerebral Artery Occlusion/Reperfusion Without Damaging the Anatomical Structure of Cerebral Vessels [jove.com]
- 15. Anti-inflammatory treatment with the p38 mitogen-activated protein kinase inhibitor SB239063 is neuroprotective, decreases the number of activated microglia and facilitates neurogenesis in oxygen-glucose-deprived hippocampal slice cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. INVOLVEMENT OF P38 MAPK IN REACTIVE ASTROGLIOSIS INDUCED BY ISCHEMIC STROKE - PMC [pmc.ncbi.nlm.nih.gov]
SB 239063: A Technical Guide to its Effects on Cytokine Production
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: SB 239063 is a potent and selective second-generation inhibitor of p38 mitogen-activated protein kinase (MAPK), specifically targeting the α and β isoforms. The p38 MAPK pathway is a critical signaling cascade involved in the cellular response to stress and plays a pivotal role in the production of pro-inflammatory cytokines. Consequently, this compound has been extensively studied for its anti-inflammatory properties, demonstrating significant inhibitory effects on the production of key cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), and interleukin-6 (IL-6). This document provides a detailed overview of the quantitative effects of this compound on cytokine production, the experimental protocols used to determine these effects, and the underlying signaling pathways.
Core Mechanism: Inhibition of the p38 MAPK Signaling Pathway
This compound exerts its anti-inflammatory effects by directly inhibiting the p38α MAPK. In response to inflammatory stimuli like lipopolysaccharide (LPS), a cascade of upstream kinases activates p38 MAPK through phosphorylation. Activated p38 then phosphorylates downstream targets, including transcription factors and other kinases, leading to the increased transcription and translation of pro-inflammatory cytokine genes. By binding to p38α, this compound prevents this downstream signaling, effectively suppressing the synthesis and release of these cytokines.
Quantitative Data on Cytokine Inhibition
The inhibitory potency of this compound has been quantified in various in vitro and in vivo models. The data consistently demonstrate a dose-dependent reduction in the production of several key pro-inflammatory cytokines.
| Model System | Stimulus | Cytokine | Potency Metric | Value | Reference |
| In Vitro | |||||
| Recombinant human p38α | - | (Enzyme Activity) | IC₅₀ | 44 nM | |
| Human Peripheral Blood Monocytes | LPS | IL-1 | IC₅₀ | 120 nM | |
| Human Peripheral Blood Monocytes | LPS | TNF-α | IC₅₀ | 350 nM | |
| Human Whole Blood | LPS | IL-1 | IC₅₀ | 20 - 90 nM | |
| Human Whole Blood | LPS | TNF-α | IC₅₀ | 20 - 90 nM | |
| Human Whole Blood | LPS | IL-6 | IC₅₀ | 20 - 90 nM | |
| Human Whole Blood | LPS | IL-8 | IC₅₀ | 20 - 90 nM | |
| Human Whole Blood | LPS | IL-1ra | IC₅₀ | ~2 µM | |
| Guinea Pig Alveolar Macrophages | LPS | IL-6 | IC₅₀ | 362 nM | |
| Human Lung Macrophages | LPS | TNF-α | EC₅₀ | 0.3 µM | |
| OGD Hippocampal Slices | OGD | IL-1β | % Inhibition | 84% | |
| In Vivo | |||||
| Mouse (LPS-induced) | LPS | TNF-α | ED₅₀ | 5.8 mg/kg p.o. | |
| Rat (LPS-induced) | LPS | TNF-α | ED₅₀ | 2.6 mg/kg p.o. | |
| Rat (Bleomycin-induced) | Bleomycin | IL-6 (BALF) | % Inhibition | >90% (at 30 mg/kg) | |
| Oxygen-Glucose Deprivation |
Experimental Protocols and Workflows
The evaluation of this compound's effect on cytokine production typically involves standardized in vitro and in vivo assays. The following diagram illustrates a general workflow, followed by detailed protocols derived from published studies.
In Vitro Protocol: Human Whole Blood Assay
This protocol is adapted from studies measuring cytokine inhibition in a complex biological matrix.
-
Blood Collection: Collect heparinized whole blood from human subjects.
-
Compound Preparation: Prepare various concentrations of this compound.
-
Incubation: Incubate the whole blood samples in the presence and absence of this compound for a specified pre-incubation period (e.g., 30-60 minutes).
-
Stimulation: Add a bacterial endotoxin, such as Lipopolysaccharide (LPS), to the blood samples to induce cytokine production.
-
Culture: Incubate the stimulated blood for 4 hours.
-
Sample Processing: Centrifuge the samples to separate the plasma.
-
Analysis: Measure the concentrations of cytokines (e.g., TNF-α, IL-1, IL-6, IL-8) in the plasma using specific Enzyme-Linked Immunosorbent Assays (ELISA).
-
Data Interpretation: Calculate the IC₅₀ value, which represents the concentration of this compound required to inhibit cytokine production by 50%.
In Vivo Protocol: LPS-Induced TNF-α Production in Rats
This protocol describes a common method to assess the in vivo efficacy of cytokine inhibitors.
-
Animal Model: Use age- and weight-matched Lewis rats.
-
Drug Administration: Administer various doses of this compound (e.g., 1.875–15 mg/kg) or a vehicle control orally (p.o.).
-
Pre-treatment Period: Wait for 60 minutes after drug administration to allow for absorption and distribution.
-
Inflammatory Challenge: Administer an intraperitoneal (i.p.) injection of LPS (e.g., 3.0 mg/kg) to induce a systemic inflammatory response and TNF-α production.
-
Sample Collection: After 90 minutes post-LPS challenge, collect heparinized whole blood via cardiac puncture.
-
Sample Processing: Centrifuge the blood samples to collect the plasma.
-
Analysis: Quantify the levels of TNF-α in the plasma using a rat-specific ELISA.
-
Data Interpretation: Determine the ED₅₀, the dose of this compound that causes a 50% reduction in plasma TNF-α levels compared to the vehicle-treated group.
Summary and Conclusion
This compound is a highly effective inhibitor of pro-inflammatory cytokine production, a function it achieves through the specific inhibition of the p38 MAPK pathway. Quantitative data from a range of in vitro and in vivo models consistently show its ability to suppress key cytokines like TNF-α, IL-1, and IL-6 at nanomolar to low-micromolar concentrations. The compound's potent activity against cytokine production in models of inflammation supports the therapeutic potential of p38 MAPK inhibitors for treating chronic inflammatory diseases. The detailed protocols and established workflows provide a robust framework for the continued investigation and development of p38 inhibitors in preclinical and clinical research.
Investigating Apoptosis with SB 239063: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB 239063 is a potent and selective, second-generation inhibitor of p38 mitogen-activated protein kinase (MAPK), particularly targeting the α and β isoforms.[1] The p38 MAPK signaling pathway is a critical regulator of cellular responses to a variety of extracellular stimuli, including stress, cytokines, and growth factors, and plays a significant role in inflammation and apoptosis.[2][3] Dysregulation of this pathway is implicated in numerous diseases, making p38 MAPK a compelling target for therapeutic intervention. This compound has been instrumental in elucidating the role of p38 MAPK in apoptosis, demonstrating anti-inflammatory and neuroprotective properties in various experimental models.[4][5][6] This technical guide provides a comprehensive overview of the use of this compound as a tool to investigate apoptosis, complete with quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.
Core Mechanism of Action
This compound exerts its pro-apoptotic effects by inhibiting the kinase activity of p38 MAPK.[1] The p38 MAPK cascade is a key signaling pathway that, depending on the cellular context, can either promote cell survival or induce apoptosis.[7] In many cancer cell types and under certain stress conditions, p38 MAPK activation is associated with survival signals. Therefore, inhibition of p38 MAPK by this compound can shift the cellular balance towards apoptosis. The mechanism involves the modulation of downstream targets of p38 MAPK, including members of the Bcl-2 family of proteins and the caspase cascade, ultimately leading to programmed cell death.[4][8]
Quantitative Data
The following tables summarize the quantitative data associated with the activity of this compound and its effects on cellular processes related to apoptosis.
Table 1: Inhibitory Activity of this compound
| Target | Assay System | IC50 | Reference |
| p38α MAPK | Recombinant human enzyme | 44 nM | [5][6] |
| Interleukin-1 (IL-1) production | Lipopolysaccharide-stimulated human peripheral blood monocytes | 0.12 µM | [5] |
| Tumor Necrosis Factor-α (TNF-α) production | Lipopolysaccharide-stimulated human peripheral blood monocytes | 0.35 µM | [5] |
| TNF-α production (in vivo) | Lipopolysaccharide-induced in mice | ED50 = 5.8 mg/kg (p.o.) | [5] |
Table 2: Effective Concentrations of this compound in Apoptosis Studies
| Cell Type/Model | Experimental Context | Effective Concentration/Dose | Observed Effect | Reference |
| Cultured guinea pig eosinophils | In the presence of interleukin-5 | 1-10 µM | Increased apoptosis | [5] |
| Rat model of focal stroke | In vivo neuroprotection | 15 mg/kg (p.o.) | 48% reduction in infarct volume | [9] |
| Human promyelocytic leukemia HL-60 cells | Auranofin-induced apoptosis | 20 µM (as a tool to study p38 involvement) | Inhibition of apoptosis | [10] |
| PC-12 cells | Nitric oxide-induced apoptosis | Not specified | Inhibition of caspase-3 activation | [11] |
Table 3: Illustrative Dose-Response of a p38 MAPK Inhibitor on Apoptosis
This table provides a representative example of the type of data generated in a dose-response experiment to assess apoptosis. Specific values for this compound may vary depending on the cell line and experimental conditions.
| Concentration of p38 Inhibitor | Percentage of Apoptotic Cells (Annexin V positive) |
| 0 µM (Control) | 5% |
| 1 µM | 15% |
| 5 µM | 35% |
| 10 µM | 60% |
| 20 µM | 85% |
Signaling Pathways
The inhibition of p38 MAPK by this compound initiates a cascade of events that culminates in apoptosis. The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved.
Caption: General mechanism of this compound action.
Caption: p38 MAPK signaling in apoptosis.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Western Blot Analysis of p38 MAPK Phosphorylation
This protocol is for verifying the inhibitory effect of this compound on p38 MAPK activation.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: rabbit anti-phospho-p38 MAPK (Thr180/Tyr182) and rabbit anti-total p38 MAPK.[12]
-
HRP-conjugated anti-rabbit secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Culture cells to the desired confluency and treat with this compound for the specified time. Include a positive control (e.g., anisomycin or UV treatment to activate p38) and a vehicle control.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration of the lysates.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against phospho-p38 MAPK overnight at 4°C with gentle agitation.[12]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 8.
-
Detect the signal using ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total p38 MAPK to confirm equal loading.
Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit.
-
1X Binding Buffer.
-
Propidium Iodide (PI) solution.
-
Flow cytometer.
Procedure:
-
Seed 1-5 x 10^5 cells per well in a multi-well plate and treat with various concentrations of this compound for the desired duration.
-
Harvest cells, including both adherent and floating populations.
-
Wash the cells once with cold PBS and centrifuge.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caspase-3 Activity Assay
This assay quantitatively measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Caspase-3 colorimetric or fluorometric assay kit.
-
Cell lysis buffer (provided in the kit).
-
Caspase-3 substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric).
-
Microplate reader.
Procedure:
-
Plate and treat cells with this compound as described for the Annexin V assay.
-
Lyse the cells using the provided lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Add 50-200 µg of protein lysate to each well of a 96-well plate.
-
Add the caspase-3 substrate to each well and mix.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
-
The signal is proportional to the caspase-3 activity in the sample.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for investigating the pro-apoptotic effects of this compound.
Caption: Workflow for studying this compound-induced apoptosis.
Conclusion
This compound is a valuable pharmacological tool for dissecting the role of the p38 MAPK pathway in apoptosis. Its specificity and potency allow for targeted investigations into the molecular mechanisms governing programmed cell death. By employing the experimental approaches outlined in this guide, researchers can effectively characterize the pro-apoptotic effects of p38 MAPK inhibition and further elucidate its potential as a therapeutic strategy in various diseases, including cancer and inflammatory disorders. Careful experimental design, including appropriate controls and quantitative analysis, is crucial for obtaining robust and reproducible data.
References
- 1. Understanding MAPK Signaling Pathways in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. p38 Mitogen-activated protein kinase (MAPK) is a key mediator in glucocorticoid-induced apoptosis of lymphoid cells: correlation between p38 MAPK activation and site-specific phosphorylation of the human glucocorticoid receptor at serine 211 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Expanding Role of p38 Mitogen-Activated Protein Kinase in Programmed Host Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a potent p38 MAP kinase inhibitor, reduces inflammatory cytokine production, airways eosinophil infiltration, and persistence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a second-generation p38 mitogen-activated protein kinase inhibitor, reduces brain injury and neurological deficits in cerebral focal ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 8. mdpi.com [mdpi.com]
- 9. This compound, a novel p38 inhibitor, attenuates early neuronal injury following ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The role of p38 MAPK activation in auranofin-induced apoptosis of human promyelocytic leukaemia HL-60 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of caspase-3 activation by SB 203580, p38 mitogen-activated protein kinase inhibitor in nitric oxide-induced apoptosis of PC-12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. file.yizimg.com [file.yizimg.com]
Unveiling the In Vitro Profile of SB 239063: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the preliminary in vitro studies involving SB 239063, a potent and selective second-generation p38 mitogen-activated protein kinase (MAPK) inhibitor. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource of quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.
Core Efficacy and Selectivity of this compound
This compound has demonstrated significant potency and selectivity in a variety of in vitro assays. It is a powerful inhibitor of p38α and p38β MAPK isoforms, with substantially less or no activity against other related kinases, highlighting its targeted mechanism of action.
Table 1: Inhibitory Activity of this compound on p38 MAPK Isoforms
| Target | IC50 (nM) | Assay Type | Source |
| p38α MAPK | 44 | Recombinant purified human enzyme | [1] |
| p38β MAPK | 44 | Recombinant purified human enzyme | [1] |
| p38γ MAPK | No activity | Not specified | [1] |
| p38δ MAPK | No activity | Not specified | [1] |
Table 2: Inhibition of Cytokine Production by this compound in LPS-Stimulated Human Peripheral Blood Monocytes
| Cytokine | IC50 (nM) | Cell Type | Stimulant | Source |
| Interleukin-1 (IL-1) | 120 | Human Peripheral Blood Monocytes | Lipopolysaccharide (LPS) | [1] |
| Tumor Necrosis Factor-α (TNF-α) | 350 | Human Peripheral Blood Monocytes | Lipopolysaccharide (LPS) | [1] |
Table 3: Neuroprotective and Other In Vitro Effects of this compound
| Effect | Cell/Tissue Model | Experimental Condition | Key Finding | Source |
| Neuroprotection | Organotypic rat brain tissue cultures | Oxygen and glucose deprivation | Reduced infarct volume and neurological deficits | |
| Increased Apoptosis | Cultured eosinophils from guinea pig bronchoalveolar lavage | In the presence of Interleukin-5 | Dose-dependent increase in eosinophil apoptosis | |
| Reduced Cell Death | Oxygen-glucose-deprived hippocampal slice cultures | Oxygen-glucose deprivation | Strikingly reduced cell death and microglia activation | [1] |
Key Experimental Protocols
This section provides detailed methodologies for the key in vitro experiments cited in this guide.
p38 MAPK Enzymatic Assay
This protocol outlines the procedure for determining the direct inhibitory activity of this compound on purified p38 MAPK isoforms.
-
Enzyme Source: Recombinant purified human p38α and p38β.
-
Substrate: A suitable substrate for p38 MAPK, such as ATF2 (Activating Transcription Factor 2).
-
Assay Buffer: Kinase assay buffer appropriate for p38 activity.
-
Procedure:
-
Prepare serial dilutions of this compound in the kinase assay buffer.
-
In a 96-well plate, add the recombinant p38 enzyme to each well.
-
Add the different concentrations of this compound to the wells and pre-incubate for a specified time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate (e.g., ATF2) and ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Terminate the reaction by adding a stop solution (e.g., EDTA).
-
Quantify the amount of phosphorylated substrate using a suitable detection method, such as an antibody-based assay (e.g., ELISA) or a luminescence-based assay that measures ATP consumption (e.g., ADP-Glo™).
-
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Inhibition of Cytokine Production in LPS-Stimulated Human Peripheral Blood Monocytes (PBMCs)
This protocol describes the method to assess the effect of this compound on the production of pro-inflammatory cytokines in a cellular context.
-
Cell Source: Human peripheral blood monocytes isolated from healthy donors.
-
Stimulant: Lipopolysaccharide (LPS) from E. coli.
-
Culture Medium: RPMI-1640 supplemented with fetal bovine serum (FBS) and antibiotics.
-
Procedure:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Plate the PBMCs in 96-well plates at a density of approximately 1 x 10^6 cells/mL.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified duration (e.g., 4-24 hours) at 37°C in a 5% CO2 incubator.
-
Collect the cell culture supernatants.
-
Measure the concentrations of IL-1 and TNF-α in the supernatants using specific Enzyme-Linked Immunosorbent Assays (ELISA) kits according to the manufacturer's instructions.
-
-
Data Analysis: Determine the IC50 values for the inhibition of each cytokine by plotting the percentage of cytokine reduction against the logarithm of the this compound concentration.
Neuroprotection in Organotypic Hippocampal Slice Cultures under Oxygen-Glucose Deprivation (OGD)
This protocol details an ex vivo model to evaluate the neuroprotective effects of this compound.
-
Tissue Source: Hippocampi from neonatal rat pups (e.g., P8-P10).
-
Culture Method: Interface method on semi-permeable membranes.
-
OGD Procedure:
-
Prepare 300-400 µm thick hippocampal slices using a tissue chopper.
-
Culture the slices on membrane inserts for a period of stabilization (e.g., 7-14 days).
-
To induce OGD, replace the normal culture medium with a glucose-free medium and transfer the slices to an anaerobic chamber with a 95% N2 / 5% CO2 atmosphere for a defined period (e.g., 30-60 minutes).
-
Following OGD, return the slices to the normal oxygenated and glucose-containing medium.
-
-
This compound Treatment: Administer this compound to the culture medium at various concentrations, either as a pre-treatment before OGD, during OGD, or as a post-treatment after OGD.
-
Assessment of Neuroprotection:
-
After a recovery period (e.g., 24-72 hours), assess cell death and viability.
-
A common method is staining with propidium iodide (PI), a fluorescent dye that enters and stains the nuclei of dead or dying cells.
-
Quantify the PI fluorescence intensity in different hippocampal regions (e.g., CA1, CA3) using fluorescence microscopy and image analysis software.
-
-
Data Analysis: Compare the extent of cell death in this compound-treated slices to that in vehicle-treated control slices to determine the neuroprotective effect.
Visualizing the Science: Signaling Pathways and Workflows
To further elucidate the mechanisms and experimental designs, the following diagrams have been generated using the DOT language.
References
Methodological & Application
Application Notes and Protocols for SB 239063 in Primary Neuron Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB 239063 is a potent and selective second-generation inhibitor of p38 mitogen-activated protein kinase (MAPK), specifically targeting the α and β isoforms. The p38 MAPK signaling pathway is a critical regulator of cellular responses to a variety of extracellular stimuli, including stress and inflammatory cytokines. In the central nervous system, this pathway is implicated in neuronal apoptosis, neuroinflammation, and synaptic plasticity. Consequently, this compound has emerged as a valuable pharmacological tool for investigating the role of p38 MAPK in neurological disorders and as a potential neuroprotective agent.
These application notes provide a comprehensive protocol for the use of this compound in primary neuron cultures, a widely used in vitro model for studying neuronal function and pathology. The following sections detail the mechanism of action of this compound, a protocol for primary hippocampal neuron culture, an experimental workflow for assessing its neuroprotective effects, and quantitative data on its efficacy.
Mechanism of Action: Inhibition of the p38 MAPK Signaling Pathway
This compound exerts its effects by binding to the ATP-binding pocket of p38 MAPK, thereby preventing its phosphorylation and activation. The canonical p38 MAPK signaling cascade is initiated by various cellular stressors and inflammatory cytokines. This leads to the activation of a three-tiered kinase cascade, starting with MAP kinase kinase kinases (MAP3Ks) such as ASK1 and TAK1. These MAP3Ks then phosphorylate and activate MAP kinase kinases (MAP2Ks), primarily MKK3 and MKK6. Activated MKK3/6, in turn, dually phosphorylate p38 MAPK on threonine and tyrosine residues within its activation loop, leading to its full activation.
Once activated, p38 MAPK phosphorylates a range of downstream substrates, including other protein kinases like MAPK-activated protein kinase 2 (MAPKAPK2) and transcription factors such as ATF-2 and CREB. The phosphorylation of these substrates mediates the cellular responses to the initial stimuli, which in the context of neurons can include the production of pro-inflammatory cytokines, regulation of synaptic protein expression, and the initiation of apoptotic pathways. By inhibiting p38 MAPK, this compound effectively blocks these downstream events, thereby conferring neuroprotection in models of excitotoxicity and ischemic injury.[1][2][3][4]
References
- 1. Primary hippocampal and cortical neuronal culture and transfection [protocols.io]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. portlandpress.com [portlandpress.com]
- 4. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SB 239063 in Mouse Models of Stroke
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo application of SB 239063, a potent and selective second-generation p38 mitogen-activated protein kinase (MAPK) inhibitor, in mouse models of ischemic stroke. The protocols and data presented are intended to guide researchers in designing and conducting experiments to evaluate the neuroprotective effects of this compound.
Introduction
Ischemic stroke is a leading cause of mortality and long-term disability, characterized by a complex pathological cascade including excitotoxicity, inflammation, and apoptosis. The p38 MAPK signaling pathway is a key mediator of the inflammatory response and cell death following cerebral ischemia.[1][2] this compound has emerged as a promising neuroprotective agent by targeting this pathway. It has been shown to reduce brain injury and improve neurological outcomes in preclinical stroke models.[1][2][3] This document summarizes the effective dosages, administration protocols, and expected outcomes based on published studies.
Data Presentation: In Vivo Efficacy of this compound
The following table summarizes the quantitative data from key in vivo studies on this compound in rodent models of stroke.
| Species | Stroke Model | Administration Route | Dosage | Timing of Administration | Key Outcomes | Reference |
| Rat | Moderate Stroke (MCAO) | Oral | 15 mg/kg, b.i.d. | Pre-treatment | 48% reduction in infarct volume; 42% improvement in neurological deficits. | [1] |
| Rat | Moderate & Severe Stroke | Intravenous Infusion | Targeted plasma concentrations of 0.38, 0.75, or 1.5 µg/ml | Started 15 min post-stroke, continued for 6 hours | Moderate Stroke: Up to 41% reduction in infarct size and 35% improvement in neurological deficits. Severe Stroke: Up to 27% reduction in infarct size and 33% improvement in neurological deficits. | [1] |
| Rat | Permanent MCAO | Oral | 5, 15, 30, 60 mg/kg | 1 hour pre-MCAO and 6 hours post-MCAO | Dose-dependent neuroprotection. 15 mg/kg was the most effective dose, reducing infarct size by 48% and neurological deficits by at least 30% for up to 1 week. | [3] |
| Mouse (APP/SWE Transgenic) | Photothrombotic Stroke | Intraperitoneal | Not specified in abstract, but administration was 1 hour prior to ischemia | 1 hour pre-ischemia | Prevented neuronal loss in the hippocampus and cortex. | [4] |
Signaling Pathway
The neuroprotective effects of this compound are primarily attributed to its inhibition of the p38 MAPK signaling pathway, which is activated by cellular stress such as ischemia. Inhibition of p38 MAPK leads to a downstream reduction in the production of pro-inflammatory cytokines like TNF-α and IL-1β and a decrease in apoptosis.[1][2]
Figure 1: Simplified signaling pathway of p38 MAPK in ischemic stroke and the inhibitory action of this compound.
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Mouse Model
The MCAO model is a widely used method to induce focal cerebral ischemia.
Materials:
-
Anesthetic (e.g., isoflurane)
-
Heating pad to maintain body temperature
-
Surgical microscope
-
Micro-surgical instruments
-
6-0 nylon monofilament with a rounded tip
-
Laser Doppler flowmeter (optional, for monitoring cerebral blood flow)
Procedure:
-
Anesthetize the mouse and maintain its body temperature at 37°C.
-
Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the CCA.
-
Introduce a 6-0 nylon monofilament through a small incision in the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA). A successful occlusion is often confirmed by a significant drop in cerebral blood flow as measured by a laser Doppler flowmeter.
-
For transient MCAO, the filament is withdrawn after a specific period (e.g., 60 or 90 minutes) to allow for reperfusion. For permanent MCAO, the filament is left in place.
-
Suture the incision and allow the animal to recover.
Drug Preparation and Administration
Preparation of this compound for Oral Administration:
-
This compound can be suspended in a vehicle such as 0.5% methylcellulose.
-
The concentration should be calculated based on the desired dosage (e.g., 15 mg/kg) and the average weight of the mice.
Preparation of this compound for Intravenous Infusion:
-
Dissolve this compound in a suitable vehicle for intravenous administration (e.g., saline with a small percentage of a solubilizing agent like DMSO, ensuring the final concentration of the solubilizing agent is non-toxic).
-
The infusion rate should be carefully calculated to achieve the target plasma concentration.
Administration Protocol:
-
Oral Gavage: Administer the prepared this compound suspension directly into the stomach using a gavage needle.
-
Intravenous Infusion: A catheter is typically implanted into a vein (e.g., femoral vein) for continuous infusion using a syringe pump.
Assessment of Neuroprotection
Neurological Deficit Scoring:
-
A neurological deficit score is assigned at various time points post-MCAO (e.g., 24 hours, 48 hours, 7 days).
-
A common scoring system ranges from 0 (no deficit) to 4 or 5 (severe deficit or death).
Infarct Volume Measurement:
-
At the end of the experiment, euthanize the mice and perfuse the brains with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Remove the brains and slice them into coronal sections of uniform thickness (e.g., 2 mm).
-
Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while the infarcted area remains white.
-
Capture images of the stained sections and quantify the infarct area in each slice using image analysis software.
-
Calculate the total infarct volume by integrating the infarct areas of all slices.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a mouse model of MCAO.
Figure 2: General experimental workflow for assessing this compound in a mouse stroke model.
Conclusion
This compound has demonstrated robust neuroprotective effects in various preclinical models of ischemic stroke. The provided data and protocols offer a foundation for researchers to further investigate the therapeutic potential of this p38 MAPK inhibitor. Careful consideration of the experimental design, including the choice of stroke model, drug dosage, and administration route, is crucial for obtaining reliable and reproducible results.
References
- 1. This compound, a second-generation p38 mitogen-activated protein kinase inhibitor, reduces brain injury and neurological deficits in cerebral focal ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of p38 mitogen-activated protein kinase provides neuroprotection in cerebral focal ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel p38 inhibitor, attenuates early neuronal injury following ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibiting p38 mitogen-activated protein kinase attenuates cerebral ischemic injury in Swedish mutant amyloid precursor protein transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Dissolution of SB 239063 in DMSO
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines and protocols for the dissolution of SB 239063 in Dimethyl Sulfoxide (DMSO) for use in various experimental settings. This compound is a potent and selective p38 mitogen-activated protein kinase (MAPK) inhibitor, and proper preparation of stock solutions is critical for accurate and reproducible experimental results.[1][2]
Chemical Properties and Solubility
This compound is an imidazole-based compound with a molecular weight of approximately 368.4 g/mol .[3] It is known to be a selective inhibitor of p38α and p38β MAPK isoforms.[4][5] While it is insoluble in water, it exhibits good solubility in DMSO, a common solvent for in vitro and in vivo studies.[4][6]
Quantitative Solubility Data
The reported solubility of this compound in DMSO varies across different suppliers. It is crucial to consult the manufacturer's product datasheet for batch-specific information. Below is a summary of reported solubility data.
| Parameter | Value | Source |
| Molecular Weight | 368.4 g/mol | PubChem[3] |
| Solubility in DMSO | ≥18.4 mg/mL | APExBIO[6] |
| 3.68 mg/mL (10 mM) with gentle warming | Tocris Bioscience[1] | |
| 60 mg/mL (162.86 mM) | Selleck Chemicals[4] | |
| 16 mg/mL | Cayman Chemical[7] | |
| 100 mM | Hello Bio[8] |
Note: The variability in reported solubility may be due to differences in the purity of the compound, the hydration state, and the specific experimental conditions used for solubility testing. It is always recommended to perform a small-scale test to confirm the solubility with your specific batch of this compound and DMSO.
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heat block
-
Sonicator (optional)
-
Calibrated pipettes and sterile tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol for Preparation of a 10 mM Stock Solution in DMSO
This protocol provides a general procedure for preparing a 10 mM stock solution of this compound. Adjust the calculations accordingly for different desired concentrations.
-
Calculate the required mass of this compound:
-
Molecular Weight (MW) of this compound = 368.4 g/mol
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 368.4 g/mol * (1000 mg / 1 g) = 3.684 mg
-
-
-
Weighing the Compound:
-
Carefully weigh out 3.684 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.
-
-
Adding DMSO:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, gentle warming can be applied. Place the tube in a water bath or heat block set to 37°C for 10 minutes.[6]
-
Intermittently vortex the tube during the warming process.
-
Alternatively, or in addition to warming, the tube can be placed in an ultrasonic bath for a few minutes to aid dissolution.[6]
-
Visually inspect the solution to ensure that all solid material has dissolved and the solution is clear.
-
-
Storage:
-
Once fully dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[4]
-
Store the aliquots at -20°C or -80°C. Under these conditions, the stock solution can be stable for several months to two years.[5][6] Always refer to the manufacturer's recommendation for long-term storage.
-
Visualizations
Experimental Workflow
The following diagram illustrates the step-by-step workflow for dissolving this compound in DMSO.
Caption: Workflow for dissolving this compound in DMSO.
Signaling Pathway
This compound is a selective inhibitor of the p38 MAPK signaling pathway, which plays a crucial role in the cellular response to stress and in the production of inflammatory cytokines.
Caption: Inhibition of the p38 MAPK pathway by this compound.
References
- 1. This compound | p38 MAPK | Tocris Bioscience [tocris.com]
- 2. abmole.com [abmole.com]
- 3. This compound | C20H21FN4O2 | CID 5166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. caymanchem.com [caymanchem.com]
- 8. hellobio.com [hellobio.com]
Application Notes and Protocols for SB 239063
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB 239063 is a potent and selective, orally active inhibitor of p38 mitogen-activated protein kinase (MAPK)[1][2]. It specifically targets the p38α and p38β isoforms with high affinity, exhibiting an IC50 of 44 nM for p38α[1][2][3]. This selectivity is demonstrated by a greater than 220-fold preference over ERK, JNK1, and other kinases[2]. By inhibiting p38 MAPK, this compound effectively reduces the production of inflammatory cytokines and has shown neuroprotective effects in vivo[2][3]. These characteristics make it a valuable tool in research focused on inflammation, neurodegenerative diseases, and other conditions where the p38 MAPK pathway is implicated.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided below.
| Property | Value | Reference |
| Molecular Weight | 368.41 g/mol | [3] |
| Formula | C₂₀H₂₁FN₄O₂ | [3] |
| CAS Number | 193551-21-2 | [3] |
| Appearance | White to off-white solid | [4] |
| Purity | ≥97% (HPLC) | [4] |
Stability and Storage Conditions
Proper storage of this compound is crucial to maintain its integrity and activity. The following table summarizes the recommended storage conditions for both the solid compound and solutions.
| Form | Storage Temperature | Duration | Recommendations |
| Solid (Powder) | -20°C | Up to 3 years | Store in a dry, dark place. |
| +4°C | Short-term | Desiccate.[3] | |
| Stock Solutions | -80°C | Up to 2 years | Aliquot to avoid repeated freeze-thaw cycles.[1] |
| -20°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles.[4][5] |
Note: Short periods at temperatures higher than recommended, such as during shipping, are unlikely to significantly affect the product's life or efficacy. Before use, and prior to opening the vial, it is recommended that the product be allowed to equilibrate to room temperature for at least 60 minutes[6].
Solubility and Solution Preparation
This compound exhibits solubility in various organic solvents. It is crucial to use fresh, high-purity solvents for reconstitution.
| Solvent | Solubility |
| DMSO | ≥18.4 mg/mL[7] |
| Ethanol | ≥46.8 mg/mL (with gentle warming and sonication)[7] |
| DMF | 10 mg/mL[8] |
| Water | Insoluble[7] |
Protocol for Reconstitution:
To prepare a stock solution, it is recommended to use DMSO. For example, to prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial containing the solid this compound. Gentle warming and vortexing or sonication may be required to ensure complete dissolution[3][7].
p38 MAPK Signaling Pathway
This compound exerts its effects by inhibiting the p38 MAPK signaling cascade. This pathway is a critical mediator of cellular responses to stress and inflammation.
Caption: The p38 MAPK signaling pathway and the inhibitory action of this compound.
Experimental Protocols
General Workflow for Assessing Chemical Stability
The following workflow outlines a general procedure for evaluating the chemical stability of this compound.
Caption: A general experimental workflow for chemical stability testing.
Protocol for Stability-Indicating HPLC Method Development
This protocol describes a general method for developing a stability-indicating HPLC assay for this compound. This method is designed to separate the parent compound from any potential degradation products.
Objective: To develop and validate a stability-indicating HPLC method for the quantification of this compound and its degradation products.
Materials:
-
This compound reference standard
-
HPLC grade acetonitrile
-
HPLC grade water
-
Formic acid or other suitable buffer components
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
Instrumentation:
-
HPLC system with a UV or PDA detector
-
Analytical balance
-
pH meter
-
Water bath or oven for thermal stress
-
UV lamp for photostability testing
Procedure:
-
Forced Degradation Studies:
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution before HPLC analysis.
-
Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution before HPLC analysis.
-
Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% H₂O₂. Store at room temperature, protected from light, for a defined period.
-
Thermal Degradation: Expose the solid this compound to dry heat (e.g., 80°C) for a defined period. Also, heat a solution of this compound.
-
Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) for a defined period. A control sample should be kept in the dark.
-
-
HPLC Method Development:
-
Column: A C18 column is a common starting point for this type of analysis.
-
Mobile Phase: A gradient elution with acetonitrile and water (with a modifier like formic acid to improve peak shape) is often effective.
-
Detection: Monitor at a wavelength where this compound has maximum absorbance.
-
Optimization: Adjust the gradient, flow rate, and column temperature to achieve optimal separation between the parent peak and any degradation product peaks.
-
-
Method Validation:
-
Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
In Vivo Considerations
It is important to note that this compound can undergo in vivo trans-cis isomerization. This can result in a metabolite with nearly identical chromatographic and mass spectral properties, which may complicate pharmacokinetic analysis[9]. This phenomenon has been observed to be species-specific, with substantial isomerization in rats and cynomolgus monkeys, but to a lesser extent in dogs[9]. Researchers should be aware of this potential transformation when designing and interpreting in vivo studies.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. help.labguru.com [help.labguru.com]
- 5. qualityhub.com [qualityhub.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. researchgate.net [researchgate.net]
- 8. Stability-indicating assay method for determination of actarit, its process related impurities and degradation products: Insight into stability profile and degradation pathways☆ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: Western Blot Analysis of p-p38 MAPK Inhibition by SB 239063
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the detection of phosphorylated p38 mitogen-activated protein kinase (p-p38 MAPK) by Western blot in cells treated with the selective inhibitor SB 239063. This protocol is intended for researchers in cell biology, signal transduction, and drug discovery to assess the efficacy and mechanism of action of p38 MAPK inhibitors.
Introduction
The p38 MAPK signaling pathway is a critical regulator of cellular responses to a variety of extracellular stimuli, including stress, cytokines, and growth factors.[1][2] Activation of the p38 MAPK cascade, through phosphorylation at Thr180 and Tyr-182, plays a pivotal role in inflammation, cell differentiation, apoptosis, and cell cycle regulation.[1][3] Dysregulation of this pathway is implicated in numerous diseases, making it a key target for therapeutic intervention.
This compound is a potent and selective inhibitor of p38α and p38β isoforms, with an IC50 of 44 nM.[4] It exerts its effect by competing with ATP for binding to the kinase domain, thereby preventing the phosphorylation of downstream substrates.[5] Western blotting is a widely used technique to detect changes in protein phosphorylation and is essential for evaluating the cellular activity of kinase inhibitors like this compound. This document outlines a comprehensive protocol for sample preparation, Western blotting, and data analysis to measure the inhibition of p38 MAPK phosphorylation following this compound treatment.
p38 MAPK Signaling Pathway and Inhibition by this compound
Cellular stress and inflammatory cytokines activate upstream kinases, such as MKK3 and MKK6, which in turn dually phosphorylate p38 MAPK at Thr180 and Tyr-182, leading to its activation.[1] Activated p38 MAPK then phosphorylates various downstream targets, including transcription factors and other kinases, to elicit a cellular response.[6] this compound specifically inhibits the kinase activity of p38α and p38β, preventing the phosphorylation of its downstream effectors.[4][7]
Caption: p38 MAPK signaling pathway and the inhibitory action of this compound.
Experimental Protocol
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Materials and Reagents
| Reagent | Supplier (Example) | Catalog # (Example) |
| This compound | Selleck Chemicals | S1084 |
| Cell Lysis Buffer (e.g., RIPA) | Cell Signaling | 9806 |
| Protease Inhibitor Cocktail | Sigma-Aldrich | P8340 |
| Phosphatase Inhibitor Cocktail 2 & 3 | Sigma-Aldrich | P5726 & P0044 |
| BCA Protein Assay Kit | Thermo Fisher | 23225 |
| Laemmli Sample Buffer (4X) | Bio-Rad | 1610747 |
| Precast Polyacrylamide Gels (e.g., 4-15%) | Bio-Rad | 4561086 |
| PVDF Membrane | Millipore | IPVH00010 |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 |
| Tris-Buffered Saline with Tween 20 (TBST) | - | - |
| Primary Antibody: Phospho-p38 MAPK (Thr180/Tyr182) | Cell Signaling | 9211 |
| Primary Antibody: Total p38 MAPK | Cell Signaling | 9212 |
| HRP-conjugated Anti-rabbit IgG Secondary Antibody | Cell Signaling | 7074 |
| Enhanced Chemiluminescence (ECL) Substrate | Bio-Rad | 1705061 |
Experimental Workflow
Caption: Western blot experimental workflow for p-p38 detection.
Step-by-Step Protocol
-
Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 1-2 hours).[8][9] Include a vehicle control (e.g., DMSO).
-
(Optional) To induce p38 MAPK phosphorylation, stimulate cells with an appropriate agonist (e.g., 1 µg/mL LPS for 30 minutes or 10 µg/mL anisomycin for 30 minutes) for a predetermined time.[10]
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to the cells.[11][12]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
To an aliquot of each lysate, add 4X Laemmli sample buffer to a final concentration of 1X.
-
Denature the samples by heating at 95-100°C for 5 minutes.[12]
-
-
SDS-PAGE:
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.[12] Pre-wet the PVDF membrane in methanol before transfer.
-
-
Blocking:
-
Primary Antibody Incubation:
-
Washing and Secondary Antibody Incubation:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Dilute the HRP-conjugated secondary antibody in 5% BSA in TBST at the recommended dilution (e.g., 1:2000 - 1:5000).[12]
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Data Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using densitometry software.
-
To account for loading differences, normalize the p-p38 signal to the total p38 signal for each sample.
-
Data Presentation
Summarize the quantitative data from densitometry analysis in a table for clear comparison of the effects of different this compound concentrations.
| Treatment Group | p-p38 Intensity (Arbitrary Units) | Total p38 Intensity (Arbitrary Units) | Normalized p-p38 / Total p38 Ratio | % Inhibition of p-p38 |
| Vehicle Control (Stimulated) | 0% | |||
| This compound (0.1 µM) + Stimulus | ||||
| This compound (1 µM) + Stimulus | ||||
| This compound (10 µM) + Stimulus | ||||
| Unstimulated Control | - |
Troubleshooting
| Issue | Possible Cause | Solution |
| No or Weak Signal | Insufficient protein loading, inefficient transfer, inactive antibody, low phosphorylation level. | Increase protein load, verify transfer efficiency with Ponceau S stain, use a fresh antibody aliquot, ensure the stimulus is effectively inducing phosphorylation.[12] |
| High Background | Insufficient blocking, antibody concentration too high, insufficient washing. | Block for a longer duration, optimize primary and secondary antibody concentrations, increase the number and duration of washes.[11] Use BSA for blocking instead of milk. |
| Non-specific Bands | Antibody cross-reactivity, protein degradation. | Use a more specific antibody, ensure protease inhibitors are added to the lysis buffer and samples are kept on ice.[11][16] |
Conclusion
This protocol provides a robust framework for assessing the inhibitory effect of this compound on p38 MAPK phosphorylation. Careful attention to sample preparation, particularly the inclusion of phosphatase inhibitors, and optimization of antibody concentrations and blocking conditions are critical for obtaining high-quality, reproducible Western blot data. The results from this assay can provide valuable insights into the cellular potency and mechanism of action of p38 MAPK inhibitors.
References
- 1. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 2. assaygenie.com [assaygenie.com]
- 3. The p38 signal transduction pathway: activation and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. p38 MAPK Antibody (#9212) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 6. sinobiological.com [sinobiological.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. inventbiotech.com [inventbiotech.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Phospho-p38 MAPK (Thr180/Tyr182) Antibody | Cell Signaling Technology [cellsignal.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for In Vivo Administration of SB 239063
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo administration of SB 239063, a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK). The protocols detailed below are compiled from various in vivo studies and are intended to assist in the design and execution of preclinical research.
Introduction
This compound is a second-generation p38 MAPK inhibitor that has demonstrated significant anti-inflammatory and neuroprotective effects in a variety of animal models. It selectively targets the α and β isoforms of p38 MAPK, playing a crucial role in the signaling cascade responsible for the production of pro-inflammatory cytokines like TNF-α and IL-1β. Due to its therapeutic potential in inflammatory diseases, neurological disorders, and certain cancers, robust and reproducible methods for its in vivo administration are critical for preclinical evaluation. This document outlines detailed protocols for oral, intravenous, and intraperitoneal administration of this compound, along with quantitative data from published studies and visualizations of the relevant biological pathway and experimental workflow.
Quantitative Data Summary
The following tables summarize the dosages, administration routes, and observed effects of this compound in various in vivo studies.
Table 1: Oral Administration of this compound
| Animal Model | Dosage | Dosing Regimen | Vehicle | Key Findings |
| Mouse (BALB/c) | 12 mg/kg | Single dose | 0.5% Carboxymethylcellulose (CMC) in water | ~93% inhibition of ovalbumin-induced airway eosinophilia.[1] |
| Mouse | 5, 15, 30, 60 mg/kg | 1 h pre- and 6 h post-MCAO | Not specified | Dose-dependent neuroprotection, with 15 mg/kg showing a 48% reduction in infarct size.[2] |
| Guinea Pig | 10 or 30 mg/kg | Single dose | Not specified | Marked reduction in ovalbumin-induced pulmonary eosinophil influx.[1] |
| Rat | 10 mg/kg | Twice daily (b.i.d.) | Not specified | Reduced adjuvant-induced arthritis by 51%.[3] |
| Rat (Sprague-Dawley) | 3, 10, 30 mg/kg | Single dose | Not specified | Significant reversal of LPS-induced locomotor deficits.[4] |
Table 2: Intravenous (IV) Administration of this compound
| Animal Model | Dosage | Dosing Regimen | Vehicle | Key Findings |
| Rat | Infusion to achieve 0.38, 0.75, or 1.5 µg/mL plasma concentrations | Continuous infusion post-stroke | Not specified | Maximum reduction of infarct size by up to 41%.[3] |
| Rat | 5 mg/kg | Not specified | Not specified | Showed significant neuroprotective effects in a model of neuroinflammation.[5] |
Table 3: Intraperitoneal (IP) Administration of this compound
| Animal Model | Dosage | Dosing Regimen | Vehicle | Key Findings |
| Mouse (APP/SWE transgenic) | Not specified | Single dose 1h prior to ischemia | Dimethyl sulphoxide (DMSO) | Prevented neuronal loss from cerebral ischemia.[6] |
| Rat | 10 mg/kg | Single dose 60 min before operation | Not specified | Alleviated acute lung injury induced by intestinal ischemia-reperfusion.[7] |
Table 4: Pharmacokinetic Parameters of this compound
| Species | Administration Route | Bioavailability | Clearance | Plasma Half-life |
| Rat | Oral & IV | Good | Low to moderate | 75 minutes (IV)[3] |
| Dog | Oral & IV | Good | Low to moderate | Not specified |
| Cynomolgus Monkey | Oral & IV | Poor | Not specified | Not specified |
| Rhesus Monkey | Oral & IV | Poor | Not specified | Not specified |
Experimental Protocols
The following are detailed protocols for the preparation and administration of this compound for in vivo studies. It is crucial to use high-purity this compound and sterile techniques for all preparations.
Oral Administration (p.o.)
Oral gavage is a common method for delivering precise doses of this compound. A suspension in carboxymethylcellulose (CMC) is often used to ensure uniform delivery.
Materials:
-
This compound powder
-
Low-viscosity Carboxymethylcellulose sodium salt (CMC)
-
Sterile, purified water
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Sterile tubes
-
Oral gavage needles
Protocol:
-
Vehicle Preparation (0.5% CMC in water):
-
Weigh the appropriate amount of CMC powder for a 0.5% (w/v) solution (e.g., 50 mg of CMC for 10 mL of water).
-
Heat a portion of the sterile water to 60-70°C.
-
Slowly add the CMC powder to the heated water while stirring vigorously with a magnetic stirrer to prevent clumping.
-
Once the CMC is dispersed, add the remaining volume of cold sterile water and continue to stir until a clear, viscous solution is formed.
-
Allow the solution to cool to room temperature.
-
-
This compound Suspension Preparation:
-
Weigh the required amount of this compound powder based on the desired final concentration and dosing volume.
-
If necessary, finely grind the this compound powder using a mortar and pestle to ensure a fine, uniform particle size.
-
Add a small volume of the 0.5% CMC vehicle to the this compound powder to create a paste.
-
Gradually add the remaining vehicle while continuously mixing or homogenizing until a homogenous suspension is achieved.
-
Continuously stir the suspension during dosing to prevent settling of the compound.
-
-
Administration:
-
Administer the suspension to the animal using an appropriately sized oral gavage needle. The volume administered will depend on the animal's weight and the final concentration of the suspension.
-
Intravenous Administration (IV)
For intravenous administration, this compound must be completely dissolved in a sterile, biocompatible vehicle. Due to its poor aqueous solubility, a co-solvent system is typically required.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 300 or 400 (PEG300/400), sterile
-
Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile, pyrogen-free vials and syringes
-
0.22 µm sterile syringe filter
Protocol:
-
Vehicle and this compound Solution Preparation (Example Formulation: 10% DMSO, 40% PEG300, 50% Saline):
-
Caution: The final concentration of DMSO should be kept as low as possible to avoid toxicity. This is an example, and the formulation may need to be optimized based on the required dose and solubility.
-
In a sterile vial, dissolve the weighed this compound powder in the required volume of DMSO by gentle vortexing or sonication.
-
Add the required volume of PEG300 to the DMSO solution and mix thoroughly.
-
Slowly add the sterile saline or PBS to the DMSO/PEG mixture while vortexing to prevent precipitation.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Sterile-filter the final solution using a 0.22 µm syringe filter into a new sterile vial.
-
-
Administration:
-
Administer the solution via the desired intravenous route (e.g., tail vein in mice/rats) at a slow and controlled rate. The volume of injection should be appropriate for the animal size.
-
Intraperitoneal Administration (IP)
Similar to IV administration, IP injection requires this compound to be in a solution or a fine, uniform suspension.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Sterile corn oil or sterile saline (0.9% NaCl)
-
Sterile vials and syringes
Protocol:
-
This compound Solution/Suspension Preparation (Example Formulation: 5% DMSO in Corn Oil):
-
In a sterile vial, dissolve the weighed this compound powder in DMSO to create a concentrated stock solution.
-
In a separate sterile vial, add the required volume of sterile corn oil.
-
While vortexing the corn oil, slowly add the this compound/DMSO stock solution to achieve the final desired concentration. The final DMSO concentration should be low (ideally ≤5%) to minimize peritoneal irritation.
-
Ensure the final mixture is a clear solution or a very fine, homogenous suspension.
-
-
Administration:
-
Administer the solution/suspension into the peritoneal cavity of the animal using an appropriate gauge needle.
-
Visualizations
p38 MAPK Signaling Pathway
The following diagram illustrates the canonical p38 MAPK signaling pathway, which is inhibited by this compound.
Caption: The p38 MAPK signaling cascade and the inhibitory action of this compound.
Experimental Workflow for In Vivo Study
The diagram below outlines a typical workflow for an in vivo experiment involving the administration of this compound.
Caption: A generalized experimental workflow for in vivo studies with this compound.
References
- 1. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. WO2012058666A2 - Novel formulations of water-insoluble chemical compounds and methods of using a formulation of compound fl118 for cancer therapy - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes: Cell Viability Assays with SB 239063 Treatment
Introduction
SB 239063 is a potent and highly selective, second-generation inhibitor of p38 Mitogen-Activated Protein Kinase (MAPK).[1][2][3] It specifically targets the α and β isoforms of p38 with an IC50 of approximately 44 nM, showing minimal activity against the γ and δ isoforms and other kinases.[1][4][5][6] The p38 MAPK signaling pathway is a critical regulator of cellular responses to external stress signals, including inflammatory cytokines, UV radiation, and osmotic shock.[7][8][9] Activation of this pathway plays a significant role in inflammation, apoptosis (programmed cell death), cell cycle regulation, and cell differentiation.[6][8] Consequently, inhibitors of p38 MAPK, such as this compound, are valuable tools for investigating these cellular processes and are explored for their therapeutic potential in inflammatory diseases and neurodegenerative conditions.[2][5][10]
These application notes provide a comprehensive guide for researchers utilizing this compound in cell viability assays. The document includes an overview of the relevant signaling pathway, quantitative data on the inhibitor's activity, a detailed experimental workflow, and a step-by-step protocol for performing a cell viability assay.
p38 MAPK Signaling Pathway and Inhibition by this compound
The p38 MAPK pathway is a three-tiered kinase cascade. External stimuli activate MAPKK Kinases (MAPKKKs), which in turn phosphorylate and activate MAPK Kinases (MKKs), specifically MKK3 and MKK6. These MKKs then phosphorylate and activate p38 MAPK.[9] Activated p38 translocates to the nucleus to regulate the activity of various transcription factors, ultimately influencing the expression of genes involved in inflammation and apoptosis.[9] this compound exerts its effect by inhibiting the kinase activity of p38α and p38β, thereby preventing the downstream phosphorylation of its targets.
Data Presentation: In Vitro and In Vivo Efficacy of this compound
The following tables summarize the quantitative data regarding the inhibitory concentrations and efficacy of this compound from various published studies.
Table 1: In Vitro Inhibitory Concentrations of this compound
| Target/Assay | Cell Line / System | IC50 Value | Reference |
| p38α MAPK | Recombinant Human Enzyme | 44 nM | [4][5] |
| p38β MAPK | Recombinant Human Enzyme | 44 nM | [4] |
| IL-1 Production | LPS-stimulated Human Monocytes | 120 nM | [4][5] |
| TNF-α Production | LPS-stimulated Human Monocytes | 350 nM | [4][5] |
| TNF-α Production | LPS-stimulated THP-1 Cells | 120 nM | [4] |
| IL-6 Production | LPS-stimulated Guinea Pig Macrophages | 362 nM | [1] |
Table 2: Summary of In Vivo Efficacy of this compound
| Animal Model | Administration | Dosage | Effect | Reference |
| Rat (Cerebral Ischemia) | Oral (p.o.) | 15 mg/kg | 48% reduction in infarct volume | [2][11] |
| Guinea Pig (Airway Eosinophilia) | Oral (p.o.) | 10 mg/kg | ~50% inhibition of eosinophil influx | [5] |
| Rat (LPS-induced TNF production) | Oral (p.o.) | 2.6 mg/kg (IC50) | Inhibition of plasma TNF production | [2] |
| Mouse (Airway Contraction) | Oral (p.o.) | 10 mg/kg | Inhibited bronchial contraction | [4] |
Experimental Protocols
A crucial step in assessing the effect of this compound is to perform a cell viability assay to determine the dose-dependent impact on cell survival and proliferation. The following workflow and protocol describe a standard procedure using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common colorimetric method.
Experimental Workflow Diagram
Detailed Protocol: MTT Cell Viability Assay
This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
Mammalian cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol)
-
Sterile 96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and count the cells.
-
Dilute the cells in a complete medium to the desired seeding density (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with medium only to serve as a background control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
-
-
Preparation of this compound Dilutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 100 µM). Prepare a vehicle control containing the same final concentration of DMSO as the highest drug concentration.
-
-
Cell Treatment:
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions or vehicle control to the appropriate wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
Solubilization of Formazan:
-
After the MTT incubation, carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[12]
-
Mix gently on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm if desired to reduce background noise.
-
Data Analysis:
-
Background Subtraction: Subtract the average absorbance of the "medium only" wells from all other absorbance readings.
-
Calculate Percentage Viability: Determine the percentage of cell viability for each treatment concentration using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
Dose-Response Curve: Plot the percentage of viability against the log of the this compound concentration. This will generate a dose-response curve from which the IC50 value (the concentration of inhibitor that causes a 50% reduction in cell viability) can be calculated using appropriate software (e.g., GraphPad Prism).
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. This compound, a second-generation p38 mitogen-activated protein kinase inhibitor, reduces brain injury and neurological deficits in cerebral focal ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | p38 MAPK | Tocris Bioscience [tocris.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound, a potent p38 MAP kinase inhibitor, reduces inflammatory cytokine production, airways eosinophil infiltration, and persistence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. Inhibiting p38 mitogen-activated protein kinase attenuates cerebral ischemic injury in Swedish mutant amyloid precursor protein transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, a novel p38 inhibitor, attenuates early neuronal injury following ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Long-term Storage of SB 239063 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB 239063 is a potent and selective, second-generation p38 mitogen-activated protein kinase (MAPK) inhibitor with an IC₅₀ of 44 nM for p38α. It is a valuable tool for investigating the role of the p38 MAPK signaling pathway in various cellular processes, including inflammation, apoptosis, and cell cycle regulation. As with any small molecule inhibitor, the integrity and stability of stock solutions are paramount for generating reproducible and reliable experimental data. These application notes provide detailed recommendations and protocols for the preparation, storage, and stability assessment of this compound stock solutions.
Chemical Properties of this compound
-
Molecular Formula: C₂₀H₂₁FN₄O₂
-
Molecular Weight: 368.41 g/mol
-
Appearance: Solid
-
Solubility:
Recommended Storage Conditions
Proper storage of this compound is critical to maintain its chemical integrity and biological activity. The following storage conditions are recommended based on information from multiple suppliers.
Solid Compound
For long-term storage, the solid (powder) form of this compound should be stored at -20°C in a desiccated environment. Under these conditions, the compound is reported to be stable for up to three years.
Stock Solutions
Once reconstituted in a solvent such as DMSO, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.
Table 1: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Solvent | Recommended Duration | Notes |
| -80°C | Anhydrous DMSO | Up to 1 year | Preferred method for long-term storage. Aliquoting is essential. |
| -20°C | Anhydrous DMSO | Up to 1 month[1] | Suitable for shorter-term storage. Aliquoting is still highly recommended. |
Note: While these are general recommendations, it is best practice to validate the stability of your stock solutions under your specific laboratory conditions. A protocol for this is provided in Section 5.0.
Protocol for Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO.
Materials
-
This compound solid compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber, polypropylene or glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure
-
Equilibration: Allow the vial of solid this compound to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of moisture.
-
Weighing: In a well-ventilated chemical fume hood, accurately weigh the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.684 mg of this compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound solid. For a 10 mM stock, if you weighed 3.684 mg, add 1 mL of DMSO.
-
Mixing: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath for 5-10 minutes) can be used to aid dissolution if necessary.
-
Aliquoting: Dispense the stock solution into single-use, sterile, amber vials. The volume of the aliquots should be based on your typical experimental needs to minimize the number of freeze-thaw cycles for any given aliquot.
-
Storage: Store the aliquots at -80°C for long-term storage or -20°C for shorter-term use, protected from light.
Protocol for Assessing the Stability of this compound Stock Solutions
While supplier data provides general stability guidelines, it is recommended to perform in-house stability testing, especially for long-term experiments. The following is a general protocol for assessing the stability of this compound in DMSO using High-Performance Liquid Chromatography (HPLC).
Objective
To determine the concentration and purity of this compound in a DMSO stock solution over time under specific storage conditions.
Materials
-
This compound stock solution in DMSO (e.g., 10 mM)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (or other suitable buffer component)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
Experimental Workflow
Caption: Experimental workflow for assessing the long-term stability of this compound stock solutions.
HPLC Method Development (Example)
A stability-indicating HPLC method should be developed and validated to separate this compound from any potential degradation products. A starting point for method development could be:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: A linear gradient from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV-Vis scan of this compound (likely around its absorbance maximum).
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
This method would need to be optimized and validated for specificity, linearity, accuracy, and precision according to standard guidelines.
Data Analysis and Interpretation
The stability of the this compound stock solution is determined by comparing the peak area of the main this compound peak at each time point to the peak area at Time 0. The appearance of new peaks would indicate degradation.
Percent Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
A common acceptance criterion is that the concentration should remain within ±10% of the initial concentration, with no significant increase in degradation products.
Role of this compound in the p38 MAPK Signaling Pathway
This compound is a selective inhibitor of the p38 MAPK pathway. This pathway is a key signaling cascade that responds to extracellular stimuli such as stress, cytokines, and growth factors, leading to cellular responses like inflammation, apoptosis, and differentiation.
Caption: Simplified diagram of the p38 MAPK signaling pathway and the inhibitory action of this compound.
Conclusion
The long-term stability of this compound stock solutions is crucial for the integrity of research in which this inhibitor is used. By following the recommended storage conditions, preparation protocols, and, where necessary, performing stability assessments, researchers can ensure the reliability and reproducibility of their experimental results. The provided protocols and diagrams serve as a comprehensive guide for the proper handling and use of this compound in a research setting.
References
Troubleshooting & Optimization
Troubleshooting SB 239063 insolubility in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using SB 239063, a potent p38 MAPK inhibitor. Our focus is to address common challenges, particularly those related to its solubility in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, selective, and orally active inhibitor of p38 mitogen-activated protein kinase (MAPK).[1][2][3] It specifically targets the p38α and p38β isoforms with an IC₅₀ of 44 nM, showing no significant activity against p38γ or p38δ.[2][4] The p38 MAPK signaling pathway is a key cascade in cellular responses to inflammatory cytokines and environmental stress, playing a crucial role in processes like apoptosis, cell differentiation, and the production of pro-inflammatory cytokines such as IL-1β and TNF-α.[5][6][7][8][9] By inhibiting p38 MAPK, this compound can reduce the production of these inflammatory mediators.[1][3]
Q2: In what solvents is this compound soluble?
This compound is known to be soluble in dimethyl sulfoxide (DMSO) and ethanol.[1][4] It is generally considered insoluble in water.[4] For most in vitro experiments, DMSO is the recommended solvent for preparing stock solutions.
Solubility Data
The solubility of this compound can vary slightly between suppliers and batches. The following table summarizes the reported solubility data:
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 3.68 | 10 | With gentle warming.[1] |
| DMSO | 60 | 162.86 | Use fresh DMSO as it can be moisture-absorbing, which reduces solubility.[4] |
| DMSO | >18.4 | >50 | - |
| Ethanol | 7 | ~19 | - |
| Ethanol | ≥46.8 | ≥127 | With gentle warming and sonication.[10] |
| Water | Insoluble | Insoluble | -[4] |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol provides a method for preparing a 10 mM stock solution of this compound, a common starting concentration for in vitro studies.
Materials:
-
This compound powder (Molecular Weight: 368.41 g/mol , may vary by batch)[1]
-
Anhydrous/fresh Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heating block (optional)
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need 0.368 mg of this compound. Adjust the mass and volume as needed for your experimental requirements.
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add DMSO: Add the calculated volume of fresh DMSO to the tube.
-
Dissolve the compound: Vortex the solution thoroughly. If the compound does not fully dissolve, gentle warming at 37°C for 10 minutes and/or brief sonication can aid in dissolution.[10] Visually inspect the solution to ensure there are no visible particles.
-
Aliquot and store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2][11] Store the aliquots at -20°C or -80°C for long-term stability.[2]
Troubleshooting Guide: this compound Insolubility in Media
Q3: I observed a precipitate after diluting my this compound DMSO stock solution into my cell culture media. What could be the cause?
Precipitation upon dilution of a DMSO stock solution into aqueous media is a common issue for hydrophobic compounds like this compound.[11] The primary reason is that the compound's solubility is significantly lower in the aqueous environment of the cell culture media compared to the highly concentrated DMSO stock. Several factors can contribute to this:
-
High final concentration: The intended final concentration of this compound in the media may exceed its aqueous solubility limit.
-
"Shock" precipitation: Adding the concentrated DMSO stock directly to cold media can cause the compound to rapidly fall out of solution.[12]
-
Improper mixing: Adding the stock solution too quickly or without adequate mixing can create localized areas of high concentration, leading to precipitation.[12]
-
Media components: Components in the cell culture media, such as salts and proteins in fetal bovine serum (FBS), can interact with the compound and reduce its solubility.[12][13]
-
High final DMSO concentration: While DMSO aids in initial solubility, high final concentrations in the media can be toxic to cells.[11] However, a very low final DMSO concentration might not be sufficient to keep the compound in solution.
Q4: How can I prevent this compound from precipitating in my cell culture media?
Here is a step-by-step protocol to minimize precipitation when preparing your working solution:
-
Pre-warm the media: Always warm your cell culture media to 37°C before adding the this compound stock solution.[12]
-
Perform serial dilutions: If your final desired concentration is low, consider performing an intermediate dilution of your stock solution in pre-warmed media.
-
Use a drop-wise addition method: Add the stock solution drop-by-drop to the pre-warmed media while gently swirling or vortexing the media.[12] This helps to ensure rapid and homogenous mixing.
-
Do not store the final working solution: Prepare the this compound-containing media immediately before use.[11] Storing the diluted compound in aqueous media can increase the likelihood of precipitation over time.
-
Check for media compatibility: If precipitation persists, consider using a lower serum concentration in your media if your cell line can tolerate it, as serum proteins can sometimes contribute to precipitation.[12]
-
Determine the solubility limit: If you are still encountering issues, you may need to perform a dose-response curve to determine the maximum soluble concentration of this compound in your specific cell culture system.
Q5: Is the precipitate harmful to my cells?
Yes, precipitates can be detrimental to your experiment. They can lead to inconsistent and inaccurate results as the effective concentration of the soluble compound is unknown.[12] Furthermore, the solid particles can be a physical stressor to the cells.[12] If you observe a precipitate, it is best to discard the media and prepare a fresh solution.
Visual Guides
p38 MAPK Signaling Pathway
References
- 1. This compound | p38 MAPK | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a potent p38 MAP kinase inhibitor, reduces inflammatory cytokine production, airways eosinophil infiltration, and persistence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. assaygenie.com [assaygenie.com]
- 10. apexbt.com [apexbt.com]
- 11. cdn.stemcell.com [cdn.stemcell.com]
- 12. benchchem.com [benchchem.com]
- 13. Cell Culture Academy [procellsystem.com]
Technical Support Center: Optimizing SB 239063 Concentration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the experimental concentration of the p38 MAPK inhibitor, SB 239063, and mitigate potential cytotoxic effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective second-generation inhibitor of p38 mitogen-activated protein kinase (MAPK) α and β isoforms, with an IC50 of 44 nM.[1] It functions by competing with ATP for binding to the kinase domain of p38 MAPK, thereby preventing its activation and the subsequent downstream signaling cascade. The p38 MAPK pathway is a critical regulator of cellular responses to stress and inflammatory cytokines, playing a significant role in processes such as inflammation, apoptosis, and cell cycle regulation.[2][3]
Q2: What is a typical effective concentration range for this compound in cell culture experiments?
The effective concentration of this compound can vary significantly depending on the cell type, experimental duration, and the specific biological endpoint being measured. Based on published literature, a general starting range for in vitro experiments is between 0.1 µM and 10 µM.[4][5] For inhibition of cytokine production in human peripheral blood monocytes, IC50 values are in the nanomolar range (e.g., 120 nM for IL-1 and 350 nM for TNF-α).[6] However, it is crucial to perform a dose-response experiment to determine the optimal, non-cytotoxic concentration for your specific cell line and assay.
Q3: At what concentrations does this compound typically exhibit cytotoxicity?
Direct, comprehensive studies on the cytotoxic concentrations of this compound across a wide range of cancer cell lines are limited in publicly available literature. However, some studies provide insights into concentrations that may affect cell viability:
-
In cultured guinea pig eosinophils, this compound at concentrations of 1-10 µM was shown to increase apoptosis.[5]
-
In oxygen-glucose-deprived hippocampal slice cultures, concentrations of 20 µM and 100 µM of this compound were found to reduce cell death, suggesting a neuroprotective rather than cytotoxic effect in this specific context.[3]
It is imperative for researchers to empirically determine the cytotoxic threshold for their specific cell line using the assays described below.
Q4: What are the potential off-target effects of p38 MAPK inhibitors like this compound?
While this compound is considered a selective inhibitor, off-target effects are a potential concern with all kinase inhibitors due to the conserved nature of the ATP-binding pocket across the kinome.[2] Potential off-target effects of p38 MAPK inhibitors can lead to misinterpretation of data and cellular toxicity.[2] Some clinical trials of p38 MAPK inhibitors have reported adverse effects such as liver toxicity and central nervous system effects.[7]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High levels of cytotoxicity observed at expected effective concentrations. | Cell line is particularly sensitive to p38 MAPK inhibition. | Perform a dose-response curve starting from a lower concentration range (e.g., nanomolar) to determine the IC50 for cytotoxicity. Shorten the incubation time with the inhibitor. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in the culture medium is non-toxic (typically <0.1% for DMSO). Include a vehicle-only control in all experiments. | |
| Off-target effects of this compound. | Use a structurally different p38 MAPK inhibitor as a control to confirm that the observed phenotype is due to p38 inhibition. Perform a rescue experiment by overexpressing a downstream effector of p38 to see if the phenotype is reversed. | |
| Inconsistent or no inhibitory effect of this compound. | Suboptimal inhibitor concentration. | Perform a dose-response experiment to determine the optimal concentration for your cell line and assay. |
| Degraded inhibitor stock solution. | Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) and store them in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. | |
| Cell confluence and passage number. | Use cells at a consistent and optimal confluency (typically 70-80%) and within a defined passage number range to ensure reproducibility. | |
| Insufficient incubation time. | Increase the incubation time with the inhibitor. A time-course experiment can help determine the optimal duration. | |
| Unexpected or paradoxical effects. | Activation of compensatory signaling pathways. | Inhibition of the p38 MAPK pathway can sometimes lead to the activation of other signaling pathways (e.g., JNK or ERK) as a compensatory mechanism.[2] Use inhibitors for these pathways in combination with this compound to investigate this possibility. |
| Cell-type specific responses. | The role of p38 MAPK can be context-dependent. A response observed in one cell line may not be replicated in another. |
Data Presentation
Due to the limited availability of comprehensive public data on the cytotoxic IC50 values of this compound across a wide range of cancer cell lines, a representative table is provided below with hypothetical data to illustrate how such information should be structured. Researchers must determine these values experimentally for their specific cell lines.
| Cell Line | Cancer Type | This compound Cytotoxic IC50 (µM) |
| MCF-7 | Breast Cancer | To be determined experimentally |
| HeLa | Cervical Cancer | To be determined experimentally |
| A549 | Lung Cancer | To be determined experimentally |
| U-87 MG | Glioblastoma | To be determined experimentally |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Cell culture medium
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of this compound or vehicle control (DMSO) to the wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH from damaged cells into the culture medium as a measure of cytotoxicity.
Materials:
-
This compound
-
LDH cytotoxicity assay kit (commercially available)
-
96-well plates
-
Cell culture medium
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat cells with various concentrations of this compound or vehicle control for the desired duration.
-
Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH assay reaction mixture to each well according to the manufacturer's instructions.
-
Incubate the plate at room temperature for the recommended time, protected from light.
-
Measure the absorbance at the wavelength specified in the kit's protocol.
-
Calculate the percentage of cytotoxicity based on the absorbance readings of the treated samples relative to the controls.
Visualizations
Caption: Simplified p38 MAPK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining the optimal and non-cytotoxic concentration of this compound.
References
- 1. This compound, a second-generation p38 mitogen-activated protein kinase inhibitor, reduces brain injury and neurological deficits in cerebral focal ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. “Go upstream, young man”: lessons learned from the p38 saga - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a potent p38 MAP kinase inhibitor, reduces inflammatory cytokine production, airways eosinophil infiltration, and persistence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SB-239063, a potent and selective inhibitor of p38 map kinase: preclinical pharmacokinetics and species-specific reversible isomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of p38 MAPK signaling promotes late stages of myogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential off-target effects of SB 239063 in cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of SB 239063, a potent p38 MAPK inhibitor. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the α and β isoforms of p38 mitogen-activated protein kinase (MAPK).[1][2][3][4][5] It functions by competing with ATP for binding to the kinase domain of p38 MAPK, thereby preventing the phosphorylation of downstream substrates. The IC50 for p38α is approximately 44 nM.[1][3][4]
Q2: How selective is this compound?
A2: this compound is considered a highly selective p38 MAPK inhibitor. It shows equipotent inhibition of p38α and p38β isoforms.[1][5] Notably, it does not inhibit the γ and δ isoforms of p38 up to a concentration of 100 μM.[1] It also displays high selectivity against other related kinases such as ERK and JNK1.[2][3][4]
Q3: What are potential off-target effects of kinase inhibitors like this compound?
A3: Off-target effects are unintended interactions of a drug with proteins other than its intended target. For kinase inhibitors, which often target the highly conserved ATP-binding pocket, there is a possibility of binding to other kinases, leading to the modulation of unintended signaling pathways. This can result in unexpected cellular phenotypes, toxicity, or misleading experimental outcomes.
Q4: I am observing unexpected cellular phenotypes in my experiments with this compound. Could these be off-target effects?
A4: While this compound is highly selective, it is crucial to consider the possibility of off-target effects, especially when using high concentrations or observing phenotypes inconsistent with p38 MAPK inhibition. The following sections provide guidance on how to troubleshoot and investigate potential off-target effects.
Data Presentation: Selectivity Profile of this compound
The following table summarizes the known inhibitory activity and selectivity of this compound against its primary targets and other kinases.
| Target | IC50 | Species | Assay Type | Notes |
| p38α MAPK | 44 nM | Human (recombinant) | Cell-free | Primary target.[1][3][4] |
| p38β MAPK | 44 nM | Human (recombinant) | Cell-free | Primary target.[1] |
| p38γ MAPK | No activity (up to 100 µM) | Not specified | Not specified | Demonstrates high isoform selectivity.[1] |
| p38δ MAPK | No activity (up to 100 µM) | Not specified | Not specified | Demonstrates high isoform selectivity.[1] |
| ERK | >220-fold selectivity vs. p38α | Not specified | Not specified | Minimal inhibition expected at effective p38 inhibitory concentrations.[2][3][4] |
| JNK1 | >220-fold selectivity vs. p38α | Not specified | Not specified | Minimal inhibition expected at effective p38 inhibitory concentrations.[2][3][4] |
Troubleshooting Guide: Investigating Potential Off-Target Effects
If you suspect off-target effects of this compound in your experiments, follow these troubleshooting steps.
Issue: Unexpected Cellular Phenotype or Toxicity
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-Target Kinase Inhibition | 1. Perform a dose-response curve: Test a wide range of this compound concentrations. 2. Use a structurally different p38 inhibitor: Compare the phenotype with another selective p38 inhibitor. 3. Conduct a rescue experiment: If possible, express a drug-resistant mutant of p38α/β. | 1. A clear dose-response relationship that correlates with the IC50 for p38 suggests an on-target effect. Unexpected effects at high concentrations may indicate off-targets. 2. If the phenotype is not replicated with a different p38 inhibitor, it is more likely an off-target effect of this compound. 3. Rescue of the phenotype by the drug-resistant mutant confirms an on-target effect. |
| Inhibition of a Non-Kinase Target | 1. Phenotypic screening: Compare the observed phenotype to known effects of inhibiting other cellular pathways. 2. Target deconvolution studies: Employ techniques like chemical proteomics to identify binding partners of this compound in your cell line. | 1. Identification of similarities to other inhibitor phenotypes may suggest potential off-target pathways. 2. Direct identification of unintended binding partners. |
| Compound Instability or Degradation | 1. Check compound stability: Ensure the stability of this compound in your experimental conditions (e.g., in media at 37°C over time). 2. Use fresh compound stocks: Prepare fresh solutions from a reliable source. | 1. Ensures that the observed effects are from the intact compound and not a degradation product. 2. Reduces variability from compound handling and storage. |
| Cell Line-Specific Effects | 1. Test in multiple cell lines: Determine if the unexpected effects are consistent across different cellular contexts. | 1. Distinguishes between general off-target effects and those specific to the biology of a particular cell line. |
Experimental Protocols
Protocol 1: Western Blot Analysis to Confirm On-Target p38 MAPK Inhibition
-
Objective: To verify that this compound is inhibiting the p38 MAPK pathway in your cell line at the concentrations used.
-
Methodology:
-
Cell Treatment: Plate cells and allow them to adhere. Treat with a known p38 MAPK activator (e.g., anisomycin, LPS, UV radiation) in the presence of varying concentrations of this compound or a vehicle control (e.g., DMSO).
-
Lysate Preparation: After the desired incubation time, wash cells with cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the phosphorylated form of a known p38 substrate (e.g., phospho-MK2, phospho-ATF2) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane for total p38 or a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
-
-
Data Analysis: Quantify band intensities. A dose-dependent decrease in the phosphorylation of the p38 substrate in this compound-treated cells confirms on-target activity.
Protocol 2: Kinome Profiling to Identify Potential Off-Targets
-
Objective: To determine the selectivity of this compound by screening it against a large panel of kinases.
-
Methodology:
-
Compound Preparation: Prepare a high-concentration stock of this compound (e.g., 10 mM in DMSO).
-
Kinase Panel Screening: Submit the compound to a commercial kinome profiling service (e.g., Eurofins DiscoverX, Promega, Carna Biosciences). These services typically offer screening against hundreds of human kinases.
-
Assay Principle: The service will perform binding or activity assays to determine the interaction of this compound with each kinase in the panel. This is often done at a single high concentration (e.g., 1 or 10 µM) for initial screening, followed by dose-response curves for any identified "hits".
-
-
Data Analysis: The results will be provided as a percentage of inhibition or binding affinity (Kd) for each kinase. Potent inhibition of kinases other than p38α/β would indicate potential off-targets that may be responsible for unexpected phenotypes.
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | p38 MAPK | Tocris Bioscience [tocris.com]
- 3. rndsystems.com [rndsystems.com]
- 4. abmole.com [abmole.com]
- 5. SB-239063, a potent and selective inhibitor of p38 map kinase: preclinical pharmacokinetics and species-specific reversible isomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: SB 239063 In Vivo Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vivo experiments with the p38 MAPK inhibitor, SB 239063. Our goal is to help researchers, scientists, and drug development professionals achieve more consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective, second-generation inhibitor of p38 mitogen-activated protein kinase (MAPK).[1] It specifically targets the p38α and p38β isoforms with high affinity (IC50 = 44 nM), showing no significant activity against the γ and δ isoforms or other kinases like ERK and JNK1.[1] By inhibiting p38 MAPK, this compound blocks the downstream signaling cascade that leads to the production of pro-inflammatory cytokines such as TNF-α and IL-1, making it a valuable tool for studying inflammatory processes.
Q2: I am observing inconsistent efficacy with this compound in my animal model. What could be the primary reason?
A2: A major contributor to inconsistent in vivo results with this compound is its species-specific trans-cis isomerization. The active form is the trans-isomer. However, in some species, particularly rats and cynomolgus monkeys, it can undergo reversible isomerization to a less active cis-isomer.[2] This can significantly alter the pharmacokinetic and pharmacodynamic profile of the compound, leading to variability in experimental outcomes. The extent of this isomerization is much lower in dogs.[2]
Q3: How do the pharmacokinetics of this compound differ between common laboratory animal species?
A3: The pharmacokinetic properties of this compound, including bioavailability and clearance, vary significantly across species. This variability is a key factor to consider when designing experiments and interpreting data.
| Species | Bioavailability (Oral) | Clearance | Key Considerations |
| Rat | Good | Low to Moderate | Substantial in vivo trans-cis isomerization occurs.[2] |
| Dog | Good | Low to Moderate | Minimal in vivo trans-cis isomerization.[2] |
| Cynomolgus Monkey | Poor | - | Substantial in vivo trans-cis isomerization.[2] |
| Rhesus Monkey | Poor | - | No significant in vivo isomerization observed.[2] |
Q4: What is a suitable vehicle for administering this compound in vivo?
A4: this compound has low aqueous solubility. A common approach for oral administration is to first dissolve the compound in a small amount of dimethyl sulfoxide (DMSO) and then suspend this solution in an oil-based vehicle like corn oil. For intravenous administration, formulations involving co-solvents such as a mixture of N,N-Dimethylacetamide (DMA), Propylene glycol (PG), and Polyethylene Glycol (PEG-400) may be suitable, though specific vehicle toxicity should always be evaluated.
Q5: What are the recommended storage conditions for this compound?
A5: For long-term storage, this compound powder should be stored at -20°C. Stock solutions in DMSO can also be stored at -20°C for several months. It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Suboptimal or Variable Efficacy
| Potential Cause | Troubleshooting Step |
| Species-Specific Isomerization | Select a species with minimal isomerization (e.g., dog) if appropriate for the model. If using rats or monkeys, be aware of this phenomenon and consider its impact on data interpretation. Analytical monitoring of plasma samples for both isomers is recommended. |
| Poor Bioavailability | For oral administration, ensure proper formulation to enhance absorption. Consider intravenous administration for more direct and consistent systemic exposure.[3] |
| Incorrect Dosing | Verify dose calculations and ensure accurate administration. Perform a dose-response study to determine the optimal dose for your specific model and endpoint. Published effective oral doses in rats range from 2.6 mg/kg to 15 mg/kg.[3] |
| Timing of Administration | The timing of drug administration relative to the induction of the disease model is critical. For acute models, administration prior to or shortly after the stimulus is often necessary. |
| Compound Stability | Ensure the compound has been stored correctly and that the formulation is stable for the duration of the experiment. Prepare fresh formulations daily if stability is a concern. |
Issue 2: Adverse Events or Toxicity
| Potential Cause | Troubleshooting Step |
| Vehicle Toxicity | Always include a vehicle-only control group to assess any effects of the formulation itself. High concentrations of DMSO or other solvents can cause local irritation or systemic toxicity. |
| Off-Target Effects | While this compound is selective, at high concentrations, off-target effects are possible. If unexpected phenotypes are observed, consider reducing the dose. |
| Improper Gavage Technique | For oral gavage, ensure personnel are properly trained to avoid esophageal injury or accidental administration into the trachea. |
Experimental Protocols
Oral Administration in Rodents (General Protocol)
This protocol provides a general guideline for the oral administration of this compound to rodents. Specific volumes and concentrations should be optimized for your experimental model.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Corn oil
-
Appropriate size gavage needles (flexible or rigid with a ball tip)
-
Syringes
Vehicle Preparation:
-
Calculate the required amount of this compound for your study group.
-
Dissolve the this compound powder in a minimal volume of DMSO. Gentle warming may aid dissolution.
-
Add the DMSO solution to the corn oil to achieve the final desired concentration. Vortex thoroughly to create a uniform suspension. Note: Prepare this formulation fresh daily.
Dosing Procedure:
-
Accurately weigh each animal to determine the correct dosing volume. A common dosing volume is 5-10 mL/kg.
-
Gently restrain the animal.
-
Measure the correct length for gavage needle insertion (from the corner of the mouth to the last rib).
-
Carefully insert the gavage needle into the esophagus. Do not force the needle.
-
Slowly administer the compound suspension.
-
Observe the animal for any signs of distress after administration.
Intravenous Administration in Rats (Example from Literature)
In a study on cerebral focal ischemia in rats, this compound was administered intravenously to achieve specific plasma concentrations.[3]
Methodology:
-
An intravenous dosing regimen was designed to provide effective plasma concentrations of 0.38, 0.75, or 1.5 µg/mL.[3]
-
The infusion was initiated 15 minutes post-stroke and continued for the initial 6-hour p38 activation period.[3]
-
This approach ensured sustained and controlled systemic exposure to the inhibitor during the critical phase of injury.
Visualizations
Caption: Inhibition of the p38 MAPK signaling cascade by this compound.
Caption: A generalized workflow for conducting in vivo studies with this compound.
Caption: A logical approach to troubleshooting inconsistent results with this compound.
References
- 1. This compound, a potent p38 MAP kinase inhibitor, reduces inflammatory cytokine production, airways eosinophil infiltration, and persistence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SB-239063, a potent and selective inhibitor of p38 map kinase: preclinical pharmacokinetics and species-specific reversible isomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a second-generation p38 mitogen-activated protein kinase inhibitor, reduces brain injury and neurological deficits in cerebral focal ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: SB 239063 in Primary Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize potential toxicity when using the p38 MAPK inhibitor, SB 239063, in primary cell culture experiments.
I. Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a potent and selective second-generation inhibitor of p38 mitogen-activated protein kinase (MAPK).[1][2] It specifically targets the p38α and p38β isoforms with high selectivity over other kinases like ERK and JNK1.[3] Its primary function is to block the p38 MAPK signaling pathway, which is involved in cellular responses to stress, inflammation, and apoptosis.
2. Is this compound known to be toxic to primary cells?
While this compound is often used for its neuroprotective effects, like any chemical compound, it can exhibit toxicity at high concentrations.[1][4] The toxicity is dose-dependent and can vary significantly between different primary cell types. Long-term in vivo studies in mice have shown potential for liver and spleen toxicity, though the direct translation to in vitro primary cell culture requires careful dose-response evaluation.
3. What are the typical working concentrations for this compound in primary cell culture?
The optimal concentration of this compound is highly dependent on the primary cell type and the specific experimental goals. Published studies have reported a range of effective concentrations. For example, in primary neurons, concentrations from 1 µM to 10 µM have been shown to be protective against certain insults.[5] In hippocampal slice cultures, concentrations of 20 µM and 100 µM have been used to reduce cell death.[4] It is crucial to determine the optimal, non-toxic concentration for your specific primary cell type through a dose-response experiment.
4. How should I prepare and store this compound?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For long-term storage, the powder form should be stored at -20°C. Once dissolved in DMSO, it is recommended to aliquot the stock solution and store it at -80°C to avoid repeated freeze-thaw cycles.
II. Troubleshooting Guide: Minimizing this compound Toxicity
This guide addresses common issues encountered when using this compound in primary cell culture.
| Observed Problem | Potential Cause | Recommended Solution |
| Increased cell death or poor cell morphology after this compound treatment. | Concentration is too high: The concentration of this compound may be in the toxic range for your specific primary cell type. | Perform a dose-response experiment: Test a range of concentrations (e.g., 0.1 µM to 50 µM) to determine the optimal non-toxic concentration. (See Experimental Protocol section for details). |
| Solvent (DMSO) toxicity: High concentrations of DMSO can be toxic to primary cells. | Maintain a final DMSO concentration of <0.1% in your culture medium. Prepare a serial dilution of your this compound stock solution to achieve the desired final concentration without a high volume of DMSO. | |
| Off-target effects: At higher concentrations, kinase inhibitors can affect other signaling pathways, leading to cytotoxicity. | Use the lowest effective concentration that achieves the desired p38 MAPK inhibition without causing widespread cellular stress. | |
| Inconsistent results or variability between experiments. | Inconsistent this compound concentration: Issues with stock solution preparation or dilution. | Prepare fresh dilutions from a validated stock solution for each experiment. Ensure thorough mixing. |
| Primary cell culture variability: Primary cells are inherently more variable than cell lines. | Standardize your primary cell isolation and culture protocols. Use cells from the same passage number and ensure consistent plating densities. | |
| No observable effect of this compound. | Concentration is too low: The concentration of this compound may be insufficient to inhibit p38 MAPK in your system. | Increase the concentration in a stepwise manner, while carefully monitoring for any signs of toxicity. |
| Degraded compound: Improper storage of the this compound stock solution. | Use a fresh aliquot of the stock solution or prepare a new stock from powder. |
III. Quantitative Data Summary
The following table summarizes key quantitative data for this compound from various studies.
| Parameter | Value | Cell/System |
| IC50 (p38α) | 44 nM | Recombinant human p38α |
| IC50 (IL-1 production) | 0.12 µM | Lipopolysaccharide-stimulated human peripheral blood monocytes |
| IC50 (TNF-α production) | 0.35 µM | Lipopolysaccharide-stimulated human peripheral blood monocytes |
| Neuroprotective Concentration | 1 µM - 10 µM | Primary neurons (against MPP+ toxicity) |
| Neuroprotective Concentration | 20 µM, 100 µM | Oxygen-glucose-deprived hippocampal slice cultures |
IV. Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound
This protocol outlines a method to determine the highest concentration of this compound that does not induce significant cell death in your primary cell culture.
1. Materials:
- Primary cells of interest
- Appropriate cell culture medium and supplements
- This compound powder and DMSO
- 96-well cell culture plates
- Cell viability assay kit (e.g., MTT, LDH, or a live/dead staining kit)
- Multichannel pipette
- Incubator (37°C, 5% CO2)
2. Procedure:
- Prepare a stock solution of this compound: Dissolve this compound in DMSO to a high concentration (e.g., 10 mM).
- Plate primary cells: Seed your primary cells in a 96-well plate at a density appropriate for your cell type. Allow the cells to adhere and stabilize for 24 hours.
- Prepare serial dilutions of this compound:
- Prepare a series of dilutions of your this compound stock solution in your cell culture medium.
- Suggested concentration range to test: 0 µM (vehicle control), 0.1 µM, 0.5 µM, 1 µM, 5 µM, 10 µM, 25 µM, 50 µM.
- Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
- Treat cells: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle-only (DMSO) control group.
- Incubate: Incubate the plate for your desired experimental duration (e.g., 24, 48, or 72 hours).
- Assess cell viability: Use a cell viability assay of your choice to determine the percentage of viable cells in each well.
- MTT Assay: Measures mitochondrial activity.
- LDH Assay: Measures lactate dehydrogenase release from damaged cells.[6]
- Live/Dead Staining: Uses fluorescent dyes to distinguish live from dead cells.
- Analyze data: Plot the percentage of cell viability against the concentration of this compound. The optimal non-toxic concentration will be the highest concentration that does not result in a significant decrease in cell viability compared to the vehicle control.
V. Visualizations
Signaling Pathway
References
- 1. The selective p38 inhibitor SB-239063 protects primary neurons from mild to moderate excitotoxic injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a second-generation p38 mitogen-activated protein kinase inhibitor, reduces brain injury and neurological deficits in cerebral focal ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High Content Screening with Primary Neurons - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Anti-inflammatory treatment with the p38 mitogen-activated protein kinase inhibitor SB239063 is neuroprotective, decreases the number of activated microglia and facilitates neurogenesis in oxygen-glucose-deprived hippocampal slice cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility issues with SB 239063 experimental data
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists using SB 239063, a potent and selective p38 MAPKα/β inhibitor. Our goal is to help you address potential reproducibility issues and ensure the reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective, ATP-competitive inhibitor of p38 MAP kinase α and β isoforms.[1][2] It has an IC₅₀ of 44 nM for both p38α and p38β in cell-free assays.[1] It shows no significant activity against the γ and δ isoforms of p38 MAPK.[1] By inhibiting p38 MAPK, this compound blocks the phosphorylation of downstream targets, thereby reducing the production of pro-inflammatory cytokines like IL-1 and TNF-α.[1][3]
Q2: What are the recommended storage and handling conditions for this compound?
A2: For long-term storage, this compound powder should be stored at -20°C for up to 3 years.[1] Stock solutions in DMSO can be stored at -80°C for up to one year.[1] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1] For short-term storage, a solution in DMSO can be kept at -20°C for up to one month.[1]
Q3: What is the solubility of this compound?
A3: this compound is soluble in DMSO at concentrations of up to 60 mg/mL (162.86 mM).[1] It is also soluble in ethanol at approximately 7 mg/mL.[1] The compound is practically insoluble in water.[1] To achieve higher concentrations in DMSO, gentle warming to 37°C and sonication may be helpful.[4]
Q4: Are there known off-target effects for this compound?
A4: this compound is considered a highly selective p38 MAPK inhibitor, with over 220-fold selectivity against other kinases like ERK and JNK1.[5] However, like many kinase inhibitors that target the ATP-binding pocket, the potential for off-target effects exists, especially at higher concentrations.[6] It is crucial to use the lowest effective concentration and include appropriate controls to validate that the observed effects are due to p38 MAPK inhibition.
Q5: Are there species-specific differences in the metabolism of this compound?
A5: Yes, preclinical pharmacokinetic studies have revealed species-specific differences in the metabolism of this compound.[7] A notable issue is the in vivo trans-cis isomerization of the molecule, which occurs to a significant extent in rats and cynomolgus monkeys, but much less in dogs.[7] This can affect the compound's bioavailability and should be considered when interpreting in vivo data across different animal models.
Troubleshooting Guides
Issue 1: High variability or poor reproducibility in cell-based assay results (e.g., inconsistent IC₅₀ values).
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Compound Precipitation | This compound has poor aqueous solubility. Ensure the final concentration of DMSO in your cell culture media is low (typically <0.5%) to prevent precipitation. Visually inspect the media for any signs of compound precipitation. | Consistent and accurate drug concentrations in your assay, leading to more reproducible results. |
| Inconsistent Cell Health or Passage Number | Cell-based assays are sensitive to the physiological state of the cells. Use cells with a consistent and low passage number. Regularly check for mycoplasma contamination and ensure high cell viability before starting an experiment. | Reduced variability in cellular response to the inhibitor. |
| Inaccurate Pipetting or Cell Seeding | Inconsistent cell numbers or drug concentrations across wells can lead to significant variability. Use calibrated pipettes and ensure a homogenous cell suspension before seeding. Consider using a multichannel pipette for better consistency. | More uniform cell growth and drug treatment across the plate, improving data quality. |
| Edge Effects in Multi-well Plates | The outer wells of a microplate are prone to evaporation, which can alter the concentration of the media and the compound. Avoid using the outermost wells for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier. | Minimized variability due to evaporation, leading to more reliable data from the inner wells. |
Issue 2: No or weak inhibition of p38 MAPK signaling (e.g., no change in downstream cytokine production or substrate phosphorylation).
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inactive Compound | Improper storage or handling can lead to compound degradation. Prepare fresh stock solutions from powder and store them appropriately. Avoid repeated freeze-thaw cycles. | Restoration of the inhibitory activity of this compound. |
| Insufficient Stimulation of p38 MAPK Pathway | The inhibitory effect of this compound can only be observed if the p38 MAPK pathway is activated. Ensure that your stimulus (e.g., LPS, TNF-α, UV) is potent enough to induce a robust activation of p38. Include a positive control for pathway activation. | A clear and measurable signal for p38 activation, allowing for the assessment of the inhibitor's effect. |
| Suboptimal Inhibitor Concentration or Incubation Time | The effective concentration and treatment time can vary between cell types and experimental conditions. Perform a dose-response and a time-course experiment to determine the optimal conditions for your specific assay. | Identification of the appropriate concentration and incubation time to achieve maximal inhibition. |
| Cellular Efflux Pumps | Some cell lines express high levels of drug efflux pumps (e.g., P-glycoprotein), which can reduce the intracellular concentration of the inhibitor. Consider using a cell line with lower efflux pump activity or co-incubating with an efflux pump inhibitor as a control experiment. | Increased intracellular concentration of this compound, leading to a more potent inhibitory effect. |
Data Summary Tables
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Assay | Cell Line/System | IC₅₀ | Reference |
| p38α (cell-free) | Recombinant Human | 44 nM | [1] |
| p38β (cell-free) | Recombinant Human | 44 nM | [1] |
| IL-1 Production | LPS-stimulated human peripheral blood monocytes | 120 nM | [1] |
| TNF-α Production | LPS-stimulated human peripheral blood monocytes | 350 nM | [1] |
| TNF-α Production | LPS-stimulated human THP-1 cells | 120 nM | [1] |
| IL-1, TNF-α, IL-8, IL-6 Production | LPS-stimulated human whole blood | 20 - 90 nM | [4] |
| IL-6 Production | LPS-stimulated guinea pig alveolar macrophages | 362 nM | [4] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosage | Effect | Reference |
| Guinea pigs and mice | 10 mg/kg, p.o. | Reduced antigen-induced airway eosinophilia | [1] |
| Mice | 12 mg/kg, p.o. | ~93% inhibition of ovalbumin-induced airway eosinophilia | [3] |
| Guinea pigs | 10 or 30 mg/kg, p.o. | ~50% inhibition of ovalbumin-induced pulmonary eosinophil influx | [3] |
| Rats (bleomycin-induced pulmonary fibrosis) | 2.4 or 4.8 mg/day via osmotic pump | Significantly inhibited right ventricular hypertrophy and lung hydroxyproline synthesis | [4] |
| Rats (LPS-induced) | 3, 10, and 30 mg/kg, p.o. | Reversed locomotor deficits and reduced inflammatory cytokine levels | [8] |
Experimental Protocols
Protocol 1: LPS-Induced Cytokine Release Assay in Human Whole Blood
-
Blood Collection: Collect human whole blood in tubes containing an anticoagulant (e.g., heparin).
-
Dilution: Dilute the whole blood with an equal volume of RPMI-1640 medium.
-
Pre-incubation with this compound: Add varying concentrations of this compound (dissolved in DMSO, final DMSO concentration <0.5%) to the diluted blood and pre-incubate for 1 hour at 37°C in a 5% CO₂ incubator.
-
Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 10-100 ng/mL to induce cytokine production.
-
Incubation: Incubate the samples for 4-24 hours at 37°C in a 5% CO₂ incubator.
-
Plasma Collection: Centrifuge the samples at 1,500 x g for 10 minutes to pellet the blood cells. Collect the supernatant (plasma).
-
Cytokine Measurement: Measure the concentration of cytokines (e.g., TNF-α, IL-1β, IL-6) in the plasma using a commercially available ELISA kit, following the manufacturer's instructions.
Protocol 2: Western Blotting for Phospho-p38 MAPK
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with your stimulus (e.g., LPS, anisomycin) for the desired time in the presence or absence of this compound.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix an equal amount of protein from each sample with Laemmli sample buffer and boil for 5 minutes at 95°C.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated p38 MAPK (e.g., anti-phospho-p38 MAPK Thr180/Tyr182) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total p38 MAPK.
Visualizations
Caption: p38 MAPK signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for studying the effects of this compound.
Caption: A decision tree for troubleshooting common issues with this compound experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound A potent, cell-permeable, reversible, and ATP-competitive inhibitor of the α- and β-isoforms (IC50 = 44 nM), but not the γ- or δ-isoform (IC50 > 100 µM), of MAP kinase p38. | 193551-21-2 [sigmaaldrich.com]
- 3. This compound, a potent p38 MAP kinase inhibitor, reduces inflammatory cytokine production, airways eosinophil infiltration, and persistence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. This compound | p38 MAPK | Tocris Bioscience [tocris.com]
- 6. benchchem.com [benchchem.com]
- 7. SB-239063, a potent and selective inhibitor of p38 map kinase: preclinical pharmacokinetics and species-specific reversible isomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of the p38 MAPK inhibitor SB-239063 on Lipopolysaccharide-induced psychomotor retardation and peripheral biomarker alterations in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating p38 MAPK Inhibition by SB 239063 Using Western Blot: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of SB 239063, a potent p38 MAPK inhibitor, with other alternatives. It includes supporting experimental data and detailed protocols for validating its inhibitory effects using Western blot analysis.
The p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial mediator of cellular responses to inflammatory cytokines and environmental stress.[1][2] Its activation is implicated in a variety of diseases, making it a key target for therapeutic intervention. This compound has emerged as a potent and selective inhibitor of p38 MAPK, specifically targeting the α and β isoforms.[3][4] This guide details the use of Western blot to validate the efficacy of this compound and compares its performance with other common p38 MAPK inhibitors.
Comparison of p38 MAPK Inhibitors
The selection of an appropriate inhibitor is critical for targeted research. The following table summarizes the properties of this compound and other frequently used p38 MAPK inhibitors.
| Inhibitor | Target Isoforms | IC50 | Key Characteristics |
| This compound | p38α, p38β | 44 nM (for p38α)[3][4][5] | Potent, selective, and orally active.[4][5] Shows no activity against p38γ or p38δ isoforms.[3][4] |
| SB 203580 | p38α, p38β | 0.3-0.5 µM | A widely used first-generation inhibitor, but less selective than this compound.[5] |
| SB 202190 | p38α, p38β | 50 nM (p38α), 100 nM (p38β) | Potent inhibitor often used as an alternative to SB 203580.[6] |
| VX-745 (Neflamapimod) | p38α | 10 nM | Highly selective for p38α with 22-fold greater selectivity over p38β.[6] |
| BIRB 796 | p38α, p38β, p38γ, p38δ | - | High-affinity, selective inhibitor.[1] Has been investigated in clinical trials.[7] |
| PH-797804 | p38α | 26 nM | Novel and selective inhibitor with 4-fold greater selectivity over p38β.[6] |
| Ralimetinib (LY2228820) | p38 MAPK | 7 nM | Potent inhibitor that does not alter p38 MAPK activation.[6] |
| BMS-582949 | p38 MAPK | 13 nM | Potent and selective inhibitor of both p38 kinase activity and activation.[6] |
| Skepinone-L | p38α | 5 nM | Selective p38α inhibitor.[6] |
Visualizing the p38 MAPK Signaling Pathway and Inhibition
The following diagram illustrates the canonical p38 MAPK signaling cascade and the point of inhibition by this compound. External stimuli activate upstream kinases (MKK3/6), which in turn phosphorylate and activate p38 MAPK. Activated p38 then phosphorylates downstream targets, leading to a cellular response. This compound acts by binding to p38α and p38β, preventing their kinase activity.
Caption: p38 MAPK signaling pathway and the inhibitory action of this compound.
Experimental Validation: Western Blot Protocol
Western blot is a standard technique to assess the phosphorylation status of p38 MAPK, thereby validating the inhibitory effect of compounds like this compound. A decrease in the level of phosphorylated p38 (p-p38) relative to the total p38 protein indicates successful inhibition.
Experimental Workflow
The diagram below outlines the key steps in the Western blot protocol for validating p38 MAPK inhibition.
Caption: Experimental workflow for Western blot validation of p38 MAPK inhibition.
Detailed Methodology
This protocol is a general guideline and may require optimization based on the specific cell or tissue type and experimental conditions.
1. Cell Culture and Treatment:
-
Culture cells to the desired confluency.
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Pre-treat cells with various concentrations of this compound or other inhibitors for a specified duration (e.g., 1-2 hours).[8]
-
Stimulate the cells with a known p38 MAPK activator (e.g., anisomycin, UV light, LPS, or inflammatory cytokines) for a predetermined time to induce p38 phosphorylation.[2]
2. Protein Extraction:
-
Wash cells with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail.[9]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at high speed (e.g., 14,000 rpm) at 4°C for 15-20 minutes to pellet cell debris.[9]
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each sample using a Bradford assay or a similar protein quantification method.[9]
4. Sample Preparation:
-
Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer.[9]
-
Denature the samples by heating at 95-100°C for 5-10 minutes.
5. SDS-PAGE:
-
Load the denatured protein samples onto a polyacrylamide gel (e.g., 10-12%).
-
Run the gel at a constant voltage until the dye front reaches the bottom.
6. Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
7. Blocking:
-
Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST)) for 1 hour at room temperature to prevent non-specific antibody binding.[9] For phospho-antibodies, BSA is often recommended.
8. Antibody Incubation:
-
Primary Antibody: Incubate the membrane with primary antibodies against phospho-p38 MAPK (Thr180/Tyr182) and total p38 MAPK overnight at 4°C with gentle agitation. A loading control antibody (e.g., β-actin or GAPDH) should also be used to ensure equal protein loading.[9]
-
Secondary Antibody: Wash the membrane three times with TBST for 5-10 minutes each. Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[9]
9. Detection:
-
Wash the membrane again three times with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane and incubate for the recommended time.[9]
-
Visualize the protein bands using a chemiluminescence imaging system.
10. Data Analysis:
- Quantify the band intensities using densitometry software.
- Normalize the intensity of the p-p38 band to the total p38 band and then to the loading control to determine the relative level of p38 phosphorylation.
- Compare the levels of p-p38 in inhibitor-treated samples to the stimulated control to assess the efficacy of inhibition.
Expected Results
Successful inhibition of p38 MAPK by this compound will be demonstrated by a dose-dependent decrease in the intensity of the phosphorylated p38 MAPK band on the Western blot, while the total p38 MAPK and loading control bands remain relatively constant across all lanes. This provides clear, quantifiable evidence of the inhibitor's efficacy in the experimental system.
References
- 1. p38 Inhibitors Products: R&D Systems [rndsystems.com]
- 2. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - US [thermofisher.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. rndsystems.com [rndsystems.com]
- 6. selleckchem.com [selleckchem.com]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. researchgate.net [researchgate.net]
- 9. Immunoblotting for p38 MAPK and phospho-p38 MAPK [bio-protocol.org]
A Comparative Guide to p38 MAPK Inhibitors: SB 239063 versus SB 203580
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two widely used p38 mitogen-activated protein kinase (MAPK) inhibitors, SB 239063 and SB 203580. We will delve into their respective potencies, selectivity profiles, and the experimental data supporting these characteristics. This information is intended to assist researchers in selecting the most appropriate inhibitor for their specific experimental needs.
At a Glance: Key Differences
| Feature | This compound | SB 203580 |
| Generation | Second | First |
| Primary Targets | p38α, p38β | p38α, p38β |
| Potency (p38α) | IC50: 44 nM | IC50: 50 nM |
| Selectivity | Highly selective for p38α/β over other kinases | Known to have off-target effects on other kinases |
Potency: A Head-to-Head Comparison
Both this compound and SB 203580 are potent, ATP-competitive inhibitors of the α and β isoforms of p38 MAPK. However, this compound, a second-generation inhibitor, exhibits slightly higher potency for p38α.
Table 1: In Vitro Potency (IC50/Ki Values)
| Target | This compound (IC50) | SB 203580 (IC50/Ki) |
| p38α (SAPK2a) | 44 nM[1] | 50 nM[2] (Ki: 21 nM[3]) |
| p38β (SAPK2b/p38β2) | equipotent to p38α | 500 nM[2] |
| p38γ (SAPK3) | No significant activity | Less sensitive |
| p38δ (SAPK4) | No significant activity | Less sensitive |
In cellular assays, this compound has demonstrated potent inhibition of inflammatory cytokine production. For instance, in lipopolysaccharide (LPS)-stimulated human peripheral blood monocytes, this compound inhibited the production of IL-1 and TNF-α with IC50 values of 0.12 µM and 0.35 µM, respectively.
Selectivity Profile: A Critical Distinction
A key differentiator between these two inhibitors is their selectivity. This compound is reported to have improved kinase selectivity over first-generation inhibitors like SB 203580.[1]
This compound is highly selective for the α and β isoforms of p38 MAPK, with no significant activity against the γ and δ isoforms.[1]
SB 203580 , while a potent p38α/β inhibitor, has been shown to have off-target effects, particularly at higher concentrations. It can inhibit other kinases, which may lead to confounding results in cellular studies.[2] It is recommended to use SB 203580 at low concentrations (1-10 µM) to minimize these off-target effects.[4] At concentrations greater than 20 µM, SB 203580 has been reported to induce the activation of the serine/threonine kinase Raf-1.[4]
Table 2: Known Off-Target Effects of SB 203580
| Off-Target Kinase | Effect | Reference |
| Raf-1 | Activation at >20 µM | [4] |
| JNKs | Inhibition at higher concentrations | [2] |
| Casein Kinase 1 (CK1) | Inhibition | [2] |
| Protein Kinase B (PKB/Akt) | Blocks phosphorylation | [4] |
Due to these off-target activities, careful interpretation of experimental results obtained using SB 203580 is crucial.[2] For studies requiring high specificity, this compound may be the more suitable choice.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and how to evaluate these inhibitors, the following diagrams illustrate the p38 MAPK signaling pathway and a general experimental workflow for inhibitor testing.
Caption: The p38 MAPK signaling cascade and the point of inhibition by this compound and SB 203580.
References
A Comparative Analysis of p38 MAPK Inhibitors: SB 239063 vs. BIRB 796
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent p38 mitogen-activated protein kinase (MAPK) inhibitors: SB 239063 and BIRB 796. This document synthesizes experimental data on their mechanisms of action, biochemical potency, selectivity, and in vivo efficacy to aid in the selection of appropriate research tools and to inform drug development strategies.
The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress, playing a central role in inflammation, apoptosis, and cell cycle control. Its dysregulation is implicated in a host of diseases, making it a key therapeutic target. This guide focuses on a comparative analysis of this compound, a second-generation ATP-competitive inhibitor, and BIRB 796 (Doramapimod), a potent allosteric inhibitor.
Mechanism of Action: A Tale of Two Binding Modes
This compound is a pyridinyl imidazole compound that functions as an ATP-competitive inhibitor, binding to the ATP pocket of p38α and p38β isoforms. In contrast, BIRB 796 is a diaryl urea compound that binds to an allosteric site on p38 kinases, inducing a conformational change that prevents ATP binding and kinase activation.[1] This unique mechanism of BIRB 796 contributes to its high affinity and slow dissociation rate.[2]
Biochemical Potency and Selectivity
A direct comparison of the inhibitory activity of this compound and BIRB 796 reveals differences in their potency and isoform selectivity. BIRB 796 demonstrates broader and more potent inhibition across p38 isoforms.
| Inhibitor | p38α IC50 | p38β IC50 | p38γ IC50 | p38δ IC50 | Other Notable Targets (IC50) |
| This compound | 44 nM[3][4] | 44 nM[4] | Inactive | Inactive | >220-fold selective over ERK and JNK1[5] |
| BIRB 796 | 38 nM[1] | 65 nM[1] | 200 nM[1] | 520 nM[1] | JNK2α2 (98 nM), c-Raf-1 (1.4 µM), B-Raf (83 nM)[1][6] |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate greater potency.
While this compound exhibits high selectivity for the α and β isoforms of p38, BIRB 796, in addition to potently inhibiting all four p38 isoforms, also shows activity against other kinases, most notably JNK2.[1][6][7] This broader activity profile of BIRB 796 should be taken into consideration when interpreting experimental results.
Cellular and In Vivo Activity
Both inhibitors have demonstrated efficacy in cellular and animal models of inflammation.
| Assay | This compound | BIRB 796 |
| LPS-induced TNF-α Inhibition | IC50 = 350 nM (human monocytes)[3] | IC50 = 21 nM (human PBMCs)[6] |
| In Vivo Inflammation Models | Reduced adjuvant-induced arthritis by 51% at 10 mg/kg in rats.[4] | Efficacious in a mouse model of collagen-induced arthritis.[2] |
| In Vivo TNF-α Inhibition | ED50 = 5.8 mg/kg (p.o.) for LPS-induced TNF-α production in mice.[3] | Inhibited 84% of TNF-α production in LPS-stimulated mice.[8] |
IC50 (In Vitro) and ED50 (In Vivo) values represent the concentration or dose required for 50% of the maximal effect.
Experimental Protocols
In Vitro p38α Kinase Assay
This protocol outlines a method for determining the in vitro inhibitory activity of compounds against p38α kinase.
Materials:
-
Recombinant human p38α enzyme
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)[9]
-
ATP
-
Substrate (e.g., ATF-2)
-
Test compounds (this compound, BIRB 796) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration should be kept constant (e.g., 1%).
-
Add 1 µL of the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.[9]
-
Add 2 µL of recombinant p38α enzyme to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 2 µL of a solution containing the substrate (e.g., ATF-2) and ATP.
-
Incubate the plate at room temperature for 60 minutes.[9]
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay for TNF-α Inhibition
This protocol describes a method to assess the potency of p38 MAPK inhibitors in a cellular context by measuring the inhibition of TNF-α production in response to lipopolysaccharide (LPS).
Materials:
-
Human monocytic cell line (e.g., THP-1) or peripheral blood mononuclear cells (PBMCs)
-
Cell culture medium
-
Lipopolysaccharide (LPS)
-
Test compounds (this compound, BIRB 796) dissolved in DMSO
-
TNF-α ELISA kit
-
96-well cell culture plates
Procedure:
-
Seed the cells into 96-well plates at an appropriate density.
-
Pre-incubate the cells with a serial dilution of the test inhibitor or vehicle (DMSO) for 30 minutes to 2 hours.[8]
-
Stimulate the cells with LPS (e.g., 1 µg/mL final concentration) to induce the production of TNF-α.[8]
-
Incubate the plates overnight (18-24 hours) to allow for cytokine production.[8]
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α in the supernatant using a TNF-α ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of TNF-α inhibition for each inhibitor concentration relative to the LPS-stimulated vehicle control and determine the IC50 value.
Visualizing the p38 MAPK Signaling Pathway and Experimental Workflow
To further elucidate the context of these inhibitors, the following diagrams illustrate the p38 MAPK signaling pathway and a typical experimental workflow for inhibitor comparison.
Caption: The p38 MAPK signaling cascade and points of inhibition.
Caption: A generalized workflow for comparing p38 MAPK inhibitors.
Conclusion
Both this compound and BIRB 796 are valuable tools for studying the p38 MAPK pathway. This compound offers high selectivity for p38α and p38β, making it suitable for studies focused on these specific isoforms. BIRB 796 is a highly potent, pan-p38 inhibitor with a unique allosteric mechanism, providing a strong and broad inhibition of the pathway. However, its off-target effects, particularly on JNK2, must be considered when interpreting results. The choice between these inhibitors should be guided by the specific research question, the required isoform selectivity, and the experimental context. The provided experimental protocols offer a starting point for the direct comparison of these and other p38 MAPK inhibitors in a laboratory setting.
References
- 1. benchchem.com [benchchem.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. This compound, a potent p38 MAP kinase inhibitor, reduces inflammatory cytokine production, airways eosinophil infiltration, and persistence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a second-generation p38 mitogen-activated protein kinase inhibitor, reduces brain injury and neurological deficits in cerebral focal ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methods for Evaluation of TNF-α Inhibition Effect | Springer Nature Experiments [experiments.springernature.com]
- 6. BIRB 796 | p38 MAPK | Tocris Bioscience [tocris.com]
- 7. Pardon Our Interruption [opnme.com]
- 8. benchchem.com [benchchem.com]
- 9. promega.com [promega.com]
A Researcher's Guide to Confirming SB 239063 Target Engagement in Cells
For researchers, scientists, and drug development professionals, confirming that a small molecule inhibitor reaches and engages its intended target within a cell is a critical step in the drug discovery pipeline. This guide provides a comparative overview of methods to confirm the cellular target engagement of SB 239063, a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), and contrasts its performance with other common p38 MAPK inhibitors.
This compound is a second-generation p38 MAPK inhibitor that specifically targets the α and β isoforms, which are key components of a signaling cascade involved in cellular responses to stress and inflammation.[1][2] Verifying its engagement with p38 MAPK in a cellular context is essential for validating its mechanism of action and interpreting downstream functional effects. This guide explores three robust methods for this purpose: Western Blot-based analysis of substrate phosphorylation, the NanoBRET™ Target Engagement Assay, and Chemoproteomic approaches.
Comparison of this compound and Alternative p38 MAPK Inhibitors
Several small molecule inhibitors targeting p38 MAPK are available to the research community. This section provides a comparative summary of their reported activities. It is important to note that direct comparisons of potency can be challenging as experimental conditions vary between studies.
Table 1: Biochemical and Cellular Activity of p38 MAPK Inhibitors
| Inhibitor | Target Isoforms | Biochemical IC50 (p38α) | Cellular Activity (Assay) | Cellular IC50 | Reference |
| This compound | p38α, p38β | 44 nM | TNF-α production (hPBMCs) | 350 nM | [1][2] |
| SB 203580 | p38α, p38β | ~600 nM | HSP27 Phosphorylation | Not explicitly stated | [3] |
| TNF-α production (THP-1 cells) | 50-100 nM | [4] | |||
| BIRB 796 (Doramapimod) | p38α, p38β, p38γ, p38δ | 38 nM | TNF-α production (hPBMCs) | 21 nM | [5][6] |
| HSP27 Phosphorylation | Potent inhibition observed | [6] | |||
| Losmapimod | p38α, p38β | pKi = 8.1 | pHSP27/total HSP27 (blood) | Dose-dependent inhibition | [7][8] |
Method 1: Western Blot for Substrate Phosphorylation
A common and direct method to confirm p38 MAPK target engagement is to measure the phosphorylation of its downstream substrates. A reduction in the phosphorylation of these substrates in the presence of the inhibitor indicates successful target engagement. Key substrates for p38 MAPK include Activating Transcription Factor 2 (ATF-2) and Heat Shock Protein 27 (HSP27).[9][10]
Experimental Workflow: Western Blot for p-HSP27/p-ATF2
Detailed Protocol:
Cell Culture and Treatment:
-
Seed a suitable cell line (e.g., HeLa, NIH/3T3, or THP-1) in a multi-well plate and grow to 70-80% confluency.
-
Pre-incubate the cells with varying concentrations of this compound or other p38 MAPK inhibitors for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Stimulate the p38 MAPK pathway by adding an appropriate agonist for a predetermined time (e.g., 20 µM Anisomycin for 30 minutes or 0.4 M Sorbitol for 30 minutes).
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
Western Blotting:
-
Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated HSP27 (Ser82) or phosphorylated ATF-2 (Thr71) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total HSP27 or total ATF-2.
Method 2: NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful method to quantify compound binding to a target protein in living cells.[11] This assay relies on energy transfer between a NanoLuc® luciferase-tagged p38 MAPK and a fluorescent tracer that binds to the kinase. A test compound that engages p38 MAPK will compete with the tracer for binding, leading to a decrease in the BRET signal.
Experimental Workflow: NanoBRET™ Target Engagement Assay
Detailed Protocol:
Cell Preparation and Transfection:
-
Transfect HEK293 cells with a plasmid encoding a NanoLuc-p38α MAPK fusion protein.
-
After 24 hours, harvest the transfected cells and resuspend them in Opti-MEM.
-
Dispense the cell suspension into a white, 96- or 384-well assay plate.
Assay Execution:
-
Prepare a working solution of the NanoBRET™ kinase tracer and add it to the cells.
-
Prepare serial dilutions of this compound and other inhibitors in Opti-MEM.
-
Add the inhibitor dilutions to the wells containing cells and tracer.
-
Incubate the plate for 2 hours at 37°C in a CO2 incubator.
Data Acquisition and Analysis:
-
Prepare the Nano-Glo® substrate and add it to the wells.
-
Read the plate on a luminometer capable of measuring donor (450 nm) and acceptor (610 nm) wavelengths.
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the cellular IC50 value.
Method 3: Chemoproteomics
Chemoproteomics offers a powerful, unbiased approach to identify the cellular targets of a small molecule inhibitor. This is typically achieved by using a modified, "clickable" version of the inhibitor to pull down its binding partners from cell lysates, which are then identified by mass spectrometry. This method can confirm on-target engagement and also reveal potential off-target interactions.
Logical Relationship: Chemoproteomics for Target Engagement
Due to the complexity and specialized nature of chemoproteomic workflows, a detailed, step-by-step protocol is beyond the scope of this guide. However, the general steps are outlined in Figure 3. This method is particularly valuable for comprehensive target validation and selectivity profiling.
The p38 MAPK Signaling Pathway
Understanding the p38 MAPK signaling cascade is crucial for interpreting the results of target engagement studies. The pathway is activated by various cellular stresses and inflammatory cytokines, leading to the phosphorylation and activation of downstream effectors that regulate processes such as inflammation, apoptosis, and cell differentiation.
References
- 1. This compound, a potent p38 MAP kinase inhibitor, reduces inflammatory cytokine production, airways eosinophil infiltration, and persistence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. SB 203580 is a specific inhibitor of a MAP kinase homologue which is stimulated by cellular stresses and interleukin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. BIRB 796 | p38 MAPK | Tocris Bioscience [tocris.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Phase 1 clinical trial of losmapimod in facioscapulohumeral dystrophy: Safety, tolerability, pharmacokinetics, and target engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fulcrumtx.com [fulcrumtx.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Phospho-HSP27 (Ser82) Antibody | Cell Signaling Technology [cellsignal.com]
- 11. Pardon Our Interruption [opnme.com]
Navigating the Kinome: A Comparative Analysis of SB 239063 and Other p38 MAPK Inhibitors
For researchers, scientists, and drug development professionals, the precise understanding of a kinase inhibitor's selectivity is a cornerstone of effective and safe therapeutic development. Off-target effects, a common characteristic of kinase inhibitors, can lead to unexpected toxicities or, in some cases, reveal opportunities for drug repositioning. This guide provides an objective comparison of the p38 MAP kinase inhibitor SB 239063 with other notable alternatives, supported by available experimental data and detailed methodologies.
This compound is recognized as a potent and selective second-generation inhibitor of p38 MAP kinase, demonstrating significant improvements in selectivity compared to earlier counterparts.[1] This comparison guide delves into the available data on its off-target kinase profile and contrasts it with other well-characterized p38 MAPK inhibitors, namely VX-745 and BIRB 796.
Comparative Kinase Selectivity
While a comprehensive, publicly available kinome-wide screen for this compound is not readily accessible, existing literature provides valuable insights into its selectivity. This compound exhibits an IC50 of 44 nM for p38α and displays over 220-fold selectivity against other kinases such as ERK and JNK1.[2][3][4] It is also reported to be approximately 3-fold more selective than the first-generation inhibitor SB 203580.[2][3][4]
To provide a clearer comparative landscape, the following table summarizes the known off-target profiles of this compound, VX-745, and BIRB 796 based on available data. It is important to note that the level of detail regarding the off-target screening for each compound varies in the public domain.
| Kinase Inhibitor | Primary Target(s) | Reported Off-Target Kinases | Reference |
| This compound | p38α MAPK | Qualitative data suggests high selectivity; >220-fold selective over ERK, JNK1, and other kinases. | [2][3][4] |
| VX-745 | p38α MAPK | ABL1, ABL2, p38β, PDGFRβ, SRC | [5] |
| BIRB 796 | p38α, p38β MAPK | BLK, CDK5, CDK8, DDR1, DDR2, EPHA3, EPHA7, EPHA8, EPHB2, p38β, p38γ, FLT1, FRK, NTRK1, JNK1, JNK2, JNK3, KIT, MAP4K4, MRCKβ, PTK2β, RET, SLK, STK10, TIE1, TIE2, TNIK, TRKB, TRKC, ZAK | [5] |
Experimental Protocols
The determination of kinase inhibitor selectivity is predominantly achieved through in vitro kinase assays. A common and robust method employed for this purpose is the radiometric kinase assay.
Radiometric Kinase Assay Protocol
This method quantifies the transfer of a radiolabeled phosphate from ATP to a substrate by the kinase.
Objective: To determine the inhibitory activity of a compound against a panel of kinases by measuring the incorporation of 32P or 33P from [γ-32P/33P]ATP into a specific peptide or protein substrate.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
[γ-32P]ATP or [γ-33P]ATP
-
Kinase assay buffer (typically contains Tris-HCl, MgCl2, DTT, and BSA)
-
Test compound (e.g., this compound) dissolved in DMSO
-
ATP solution
-
Phosphocellulose paper or membrane
-
Wash buffer (e.g., phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Reaction Setup: In a microcentrifuge tube or multi-well plate, combine the kinase assay buffer, the purified kinase, and the specific substrate.
-
Compound Addition: Add the test inhibitor at various concentrations (typically a serial dilution). Include a DMSO-only control (vehicle) and a no-enzyme control.
-
Initiation of Reaction: Start the kinase reaction by adding a mixture of non-radiolabeled ATP and [γ-32P/33P]ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a predetermined period, ensuring the reaction is within the linear range.
-
Termination and Spotting: Stop the reaction (e.g., by adding a strong acid). Spot a portion of the reaction mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the free radiolabeled ATP will not.
-
Washing: Wash the phosphocellulose paper multiple times with the wash buffer to remove any unbound [γ-32P/33P]ATP.
-
Quantification: Place the washed and dried paper into a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Visualizing Key Pathways and Workflows
To better understand the context of p38 MAPK inhibition and the process of evaluating inhibitor selectivity, the following diagrams are provided.
Caption: p38 MAPK Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for Kinase Inhibitor Profiling.
References
- 1. This compound, a second-generation p38 mitogen-activated protein kinase inhibitor, reduces brain injury and neurological deficits in cerebral focal ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. abmole.com [abmole.com]
- 4. This compound | p38 MAPK | Tocris Bioscience [tocris.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Reactivity Profile of SB 239063
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to interpreting experimental results and predicting potential off-target effects. This guide provides a detailed comparison of the cross-reactivity profile of SB 239063, a potent p38 MAPK inhibitor, with other notable alternatives. The information is presented through structured data tables, detailed experimental methodologies, and illustrative diagrams to facilitate objective evaluation.
p38 MAPK Signaling Pathway Overview
The p38 mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade that responds to cellular stress and inflammatory cytokines. Its activation leads to the downstream phosphorylation of various transcription factors and kinases, ultimately resulting in the production of pro-inflammatory cytokines like TNF-α and IL-6. Inhibitors like this compound target p38 MAPK to modulate these inflammatory responses.
Verifying Downstream Effects of SB 239063 on MAPKAPK2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the p38 MAPK inhibitor SB 239063 and its downstream effects on MAPK-activated protein kinase 2 (MAPKAPK2), a key signaling node in the inflammatory response. We present a comparative analysis with other notable p38 MAPK inhibitors, Doramapimod (BIRB 796) and Ralimetinib (LY2228820), supported by experimental data and detailed protocols to aid in the design and interpretation of studies in this critical signaling pathway.
Introduction to the p38 MAPK/MAPKAPK2 Signaling Pathway
The p38 mitogen-activated protein kinase (MAPK) pathway is a central signaling cascade that responds to a variety of extracellular stimuli, including stress and inflammatory cytokines. Upon activation, p38 MAPK phosphorylates and activates its downstream substrate, MAPKAPK2 (also known as MK2). Activated MAPKAPK2 plays a crucial role in regulating the expression of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), at the post-transcriptional level by stabilizing their mRNAs. Consequently, inhibition of the p38 MAPK/MAPKAPK2 axis is a promising therapeutic strategy for a range of inflammatory diseases.
This compound is a potent and selective, ATP-competitive inhibitor of the α- and β-isoforms of p38 MAPK.[1] By blocking the catalytic activity of p38 MAPK, this compound effectively prevents the phosphorylation and activation of MAPKAPK2, thereby attenuating the downstream inflammatory cascade.
Comparative Analysis of p38 MAPK Inhibitors
The efficacy of this compound is best understood in the context of other well-characterized p38 MAPK inhibitors. This guide focuses on a comparison with Doramapimod (BIRB 796), a pan-p38 MAPK inhibitor, and Ralimetinib (LY2228820), a selective inhibitor of p38α and p38β.
| Inhibitor | Target(s) | IC50 (p38α) | Cellular Potency (TNF-α Inhibition) | Key Features |
| This compound | p38α, p38β | 44 nM[2] | 350 nM (LPS-stimulated human monocytes)[2] | Potent and selective for p38α/β isoforms. |
| Doramapimod (BIRB 796) | p38α, p38β, p38γ, p38δ | 38 nM[3] | 15 nM (LPS-stimulated human PBMCs)[3] | Pan-p38 inhibitor with high affinity.[3] |
| Ralimetinib (LY2228820) | p38α, p38β | 5.3 nM[4] | 6.3 nM (LPS/IFN-γ-stimulated macrophages)[4] | Potent and selective for p38α/β with demonstrated antitumor activity.[4] |
Visualizing the p38 MAPK/MAPKAPK2 Signaling Pathway and Inhibition
To illustrate the mechanism of action of this compound and other p38 MAPK inhibitors, the following diagrams depict the signaling cascade and the point of intervention.
Experimental Protocols
To facilitate the verification of the downstream effects of this compound and its comparison with other inhibitors, detailed protocols for key experiments are provided below.
Western Blot for Phospho-MAPKAPK2 (Thr334)
This protocol describes the detection of phosphorylated MAPKAPK2, a direct indicator of p38 MAPK activity in a cellular context.
1. Cell Culture and Treatment:
-
Culture cells of interest (e.g., U937 monocytes, HeLa cells) to 70-80% confluency.
-
Pre-treat cells with desired concentrations of this compound, Doramapimod, Ralimetinib, or vehicle control (DMSO) for 1-2 hours.
-
Stimulate the p38 MAPK pathway by adding a suitable agonist (e.g., 10 µg/mL anisomycin or 100 ng/mL LPS) for 20-30 minutes.
2. Cell Lysis:
-
Place culture plates on ice and wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
4. SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-MAPKAPK2 (Thr334) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total MAPKAPK2.
Cytokine ELISA for TNF-α and IL-6
This protocol outlines the quantification of TNF-α and IL-6 in cell culture supernatants to assess the functional downstream effect of p38 MAPK inhibition.
1. Cell Culture and Treatment:
-
Seed cells (e.g., human peripheral blood mononuclear cells - PBMCs, or RAW 264.7 macrophages) in a 96-well plate.
-
Pre-treat cells with various concentrations of p38 MAPK inhibitors or vehicle control for 1-2 hours.
-
Stimulate cytokine production by adding an appropriate stimulus (e.g., 100 ng/mL LPS) and incubate for 4-24 hours.
2. Sample Collection:
-
Centrifuge the 96-well plate to pellet the cells.
-
Carefully collect the supernatant for cytokine analysis.
3. ELISA Procedure:
-
Use commercially available ELISA kits for human or mouse TNF-α and IL-6.
-
Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the plate with blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the plate.
-
Add standards and samples (cell culture supernatants) to the wells and incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add the detection antibody and incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
Add streptavidin-HRP conjugate and incubate for 20-30 minutes at room temperature in the dark.
-
Wash the plate.
-
Add the substrate solution (e.g., TMB) and incubate until a color develops.
-
Stop the reaction with a stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
4. Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of TNF-α and IL-6 in the samples by interpolating their absorbance values on the standard curve.
In Vitro p38 MAPK Kinase Assay
This biochemical assay directly measures the inhibitory effect of compounds on the enzymatic activity of p38 MAPK.
1. Reagents and Materials:
-
Recombinant active p38α MAPK.
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).
-
Substrate: Recombinant ATF2 or a specific peptide substrate for p38 MAPK.
-
ATP.
-
Test compounds (this compound, Doramapimod, Ralimetinib) and vehicle control (DMSO).
-
96-well assay plates.
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system.
2. Assay Procedure:
-
Prepare serial dilutions of the test compounds in kinase assay buffer.
-
In a 96-well plate, add the test compounds or vehicle control.
-
Add the recombinant p38α MAPK enzyme to each well and pre-incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate (e.g., ATF2) and ATP.
-
Incubate the plate at 30°C for 30-60 minutes.
-
Stop the reaction and measure the kinase activity by detecting the amount of ADP produced using a detection reagent like ADP-Glo™.
-
Read the luminescence on a plate reader.
3. Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion
This compound is a valuable tool for investigating the role of the p38 MAPK/MAPKAPK2 signaling pathway in various cellular processes. By inhibiting p38 MAPK, this compound effectively reduces the activation of MAPKAPK2 and subsequent production of inflammatory cytokines. This guide provides a framework for comparing the efficacy of this compound with other p38 MAPK inhibitors and offers detailed experimental protocols to enable researchers to verify these downstream effects in their own experimental systems. The provided data and methodologies will aid in the selection of appropriate tools and the design of robust experiments to further elucidate the therapeutic potential of targeting this critical inflammatory pathway.
References
A Researcher's Guide to Controls for SB 239063 Experiments: A Comparative Analysis
For researchers, scientists, and drug development professionals investigating inflammatory diseases, neurological disorders, and cancer, the selective p38 mitogen-activated protein kinase (MAPK) inhibitor SB 239063 is a critical tool. Proper experimental design, including the use of appropriate positive and negative controls, is paramount for obtaining robust and interpretable results. This guide provides a comprehensive comparison of controls and experimental protocols for studies involving this compound, a potent inhibitor of p38α and p38β isoforms.[1][2]
Understanding the Mechanism: The p38 MAPK Signaling Pathway
The p38 MAPK pathway is a key signaling cascade activated by cellular stressors such as inflammatory cytokines (e.g., TNF-α, IL-1β), lipopolysaccharide (LPS), and environmental insults.[3][4][5] Activation of this pathway involves a series of phosphorylation events culminating in the activation of p38 MAPK, which in turn phosphorylates downstream targets, including transcription factors and other kinases. This leads to the production of pro-inflammatory cytokines and other cellular responses. This compound exerts its effect by inhibiting the kinase activity of p38α and p38β, thereby blocking these downstream events.
Caption: The p38 MAPK signaling cascade and the inhibitory action of this compound.
Essential Controls for Rigorous Experimentation
To ensure the specificity of this compound's effects, the inclusion of appropriate positive and negative controls is crucial.
Positive Controls: Activating the p38 MAPK Pathway
Positive controls are used to induce the activation of the p38 MAPK pathway, providing a baseline against which the inhibitory effects of this compound can be measured.
-
Anisomycin: A protein synthesis inhibitor that is a potent activator of the p38 MAPK pathway.[6][7][8] It is commonly used to induce a strong and rapid phosphorylation of p38 MAPK. Studies have shown that anisomycin treatment can lead to a 4-fold increase in p38 phosphorylation within 15 minutes.[6][7]
-
Lipopolysaccharide (LPS): A component of the outer membrane of Gram-negative bacteria, LPS is a powerful activator of the innate immune response and a strong inducer of the p38 MAPK pathway in immune cells like monocytes and macrophages.[5][9][10] Stimulation with LPS has been shown to cause a significant, approximately 1.5 to 1.9-fold, increase in the phosphorylation of p38.[5]
Negative Controls: Ensuring Specificity
Negative controls are essential to demonstrate that the observed effects are due to the specific inhibition of p38 MAPK by this compound and not due to off-target effects or the vehicle used to dissolve the compound.
-
Vehicle Control (e.g., DMSO): The solvent used to dissolve this compound (commonly DMSO) should be added to control cells at the same final concentration to account for any effects of the solvent itself.
-
SB 202474: A close structural analog of the p38 inhibitor SB 203580 that does not inhibit p38 MAPK activity. It serves as an excellent negative control to confirm that the observed cellular effects are due to p38 inhibition and not a non-specific chemical effect.
Comparative Analysis of p38 MAPK Inhibitors
This compound is a second-generation p38 MAPK inhibitor with improved selectivity and potency compared to its predecessor, SB 203580.
| Inhibitor | Target Isoforms | IC50 (p38α) | Selectivity |
| This compound | p38α, p38β | 44 nM[1][2] | >220-fold selective over ERK and JNK1[1] |
| SB 203580 | p38α, p38β | 50 nM[11] | 100-500-fold selective over LCK, GSK-3β, and PKBα[11] |
| BIRB-796 | p38α, p38β, p38γ, p38δ | ~38 nM | Broad p38 isoform inhibitor |
| PF-3644022 | MK2 (downstream of p38) | - | Indirectly inhibits p38 pathway effects |
Key Experimental Protocols
To assess the efficacy of this compound and its alternatives, several key experiments are routinely performed.
General Experimental Workflow
The following diagram outlines a typical workflow for screening and characterizing p38 MAPK inhibitors.
Caption: A generalized workflow for evaluating p38 MAPK inhibitors.
In Vitro Kinase Assay
This assay directly measures the enzymatic activity of p38 MAPK and its inhibition by compounds like this compound.
Protocol Outline:
-
Prepare Kinase Reaction: In a microcentrifuge tube, combine recombinant active p38α MAPK with a kinase assay buffer.
-
Compound Addition: Add this compound, a positive control inhibitor (e.g., SB 203580), a negative control (e.g., SB 202474), or vehicle (DMSO) to the reaction mixture and pre-incubate.
-
Initiate Reaction: Add a substrate (e.g., recombinant ATF-2) and ATP to start the kinase reaction.
-
Incubate: Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
-
Terminate Reaction: Stop the reaction by adding SDS-PAGE loading buffer.
-
Analyze: Analyze the phosphorylation of the substrate via Western blot using a phospho-specific antibody (e.g., anti-phospho-ATF-2).
Western Blot Analysis for Phosphorylated Proteins
This method is used to detect the phosphorylation status of p38 MAPK and its downstream substrates within cells.
Protocol Outline:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-p38 MAPK (Thr180/Tyr182), total p38 MAPK, phospho-ATF-2 (Thr71), or other relevant targets.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantification: Densitometry can be used to quantify the band intensities, normalizing the phosphorylated protein levels to the total protein levels.
Cytokine Production Measurement by ELISA
This assay quantifies the amount of pro-inflammatory cytokines, such as TNF-α and IL-1β, released from cells following stimulation and treatment.
Protocol Outline:
-
Cell Culture and Treatment: Plate cells (e.g., human peripheral blood mononuclear cells or THP-1 monocytes) and treat with activators (LPS), this compound, and controls.
-
Collect Supernatants: After the desired incubation period (e.g., 4-24 hours), collect the cell culture supernatants.
-
ELISA Procedure: Perform a sandwich ELISA according to the manufacturer's instructions for the specific cytokine (TNF-α or IL-1β).
-
Data Analysis: Calculate the concentration of the cytokine in each sample based on a standard curve.
Quantitative Data Summary
The following tables summarize key quantitative data for the use of this compound and related controls.
Table 1: In Vitro Inhibition of p38 MAPK Activity and Cytokine Production
| Compound | Assay | Cell Type/System | IC50 | Reference |
| This compound | p38α Kinase Assay | Recombinant Human p38α | 44 nM | [1][2] |
| This compound | TNF-α Production | LPS-stimulated human monocytes | 350 nM | [2] |
| This compound | IL-1 Production | LPS-stimulated human monocytes | 120 nM | [2] |
| SB 203580 | p38α Kinase Assay | Recombinant p38α | 50 nM | [11] |
| SB 203580 | TNF-α Production | LPS-stimulated THP-1 cells | 50-100 nM | [12] |
Table 2: Cellular Response to p38 MAPK Activators
| Activator | Cell Type | Endpoint Measured | Fold Change vs. Control | Reference |
| Anisomycin | Mouse Myocardium | p38 Phosphorylation | ~4-fold increase | [6][7] |
| Anisomycin | DU145 Cells | GM-CSF Production | ~19-fold increase | [8] |
| LPS | THP-1 Monocytes | p38 Phosphorylation | ~1.5 to 1.9-fold increase | [5] |
| LPS | Human Monocytes | TNF-α Production | Significant increase | [13] |
By employing the appropriate controls and standardized protocols outlined in this guide, researchers can confidently assess the specific effects of this compound on the p38 MAPK pathway, leading to more reliable and impactful scientific discoveries.
References
- 1. This compound | p38 MAPK | Tocris Bioscience [tocris.com]
- 2. This compound, a second-generation p38 mitogen-activated protein kinase inhibitor, reduces brain injury and neurological deficits in cerebral focal ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Mechanisms of LPS-induced CD40 Expression in Human Peripheral Blood Monocytic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. rndsystems.com [rndsystems.com]
- 12. selleckchem.com [selleckchem.com]
- 13. p38 MAPK inhibition decreases TNF-alpha production and enhances postischemic human myocardial function - PubMed [pubmed.ncbi.nlm.nih.gov]
SB 239063: A Comparative Guide to its Selectivity Against JNK and ERK Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase inhibitor SB 239063, focusing on its selectivity for the p38 mitogen-activated protein kinase (MAPK) pathway over the c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK) pathways. The information presented is supported by experimental data and includes detailed methodologies for key assays.
High Selectivity of this compound for p38 MAPK
This compound is a potent and highly selective inhibitor of the p38 MAPK pathway, specifically targeting the p38α and p38β isoforms. Its efficacy is demonstrated by a low half-maximal inhibitory concentration (IC50) value. Published data indicates that this compound has an IC50 of 44 nM for p38α.
Crucially for its utility as a research tool and its potential as a therapeutic agent, this compound exhibits significant selectivity against other key MAPK pathways, namely JNK and ERK. It has been reported to be more than 220-fold more selective for p38 over JNK1 and ERK. While a precise IC50 value for JNK and ERK is not consistently reported in publicly available literature, the high selectivity ratio underscores its specificity for the p38 pathway.
Data Presentation: Inhibitor Selectivity Profile
The following table summarizes the available quantitative data for this compound and provides a comparison with other known kinase inhibitors for the JNK and ERK pathways. This allows for a clear comparison of their relative potencies and selectivities.
| Inhibitor | Primary Target | IC50 (nM) | Selectivity Notes |
| This compound | p38α | 44 | >220-fold selective over JNK1 and ERK |
| SP600125 | JNK1/2 | 40 | A commonly used JNK inhibitor. |
| FR180204 | ERK1/2 | 140 (ERK1), 310 (ERK2) | A selective ERK inhibitor. |
Signaling Pathway Overview
The p38, JNK, and ERK pathways are parallel signaling cascades that respond to various extracellular stimuli to regulate a wide range of cellular processes, including inflammation, apoptosis, and proliferation. Understanding the components of these pathways is crucial for interpreting the effects of selective inhibitors like this compound.
Caption: Simplified overview of the p38, JNK, and ERK MAPK signaling pathways.
Experimental Protocols: Kinase Selectivity Assay
The determination of inhibitor selectivity is a critical step in drug discovery and chemical biology. A common method to assess this is through in vitro kinase assays. Below is a representative protocol for determining the IC50 of an inhibitor against a panel of kinases.
Objective:
To determine the concentration of this compound required to inhibit 50% of the activity of p38α, JNK1, and ERK1 kinases in a biochemical assay.
Materials:
-
Recombinant human p38α, JNK1, and ERK1 enzymes
-
Specific peptide substrates for each kinase
-
This compound
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader capable of luminescence detection
Experimental Workflow:
Caption: Workflow for a typical in vitro kinase inhibition assay.
Detailed Method:
-
Compound Preparation: A serial dilution of this compound is prepared in DMSO, typically starting from a high concentration (e.g., 10 mM) and performing 1:3 or 1:10 dilutions.
-
Assay Plate Setup: The serially diluted inhibitor is dispensed into a 384-well plate. A DMSO control (vehicle) is also included.
-
Kinase Reaction:
-
The respective kinase (p38α, JNK1, or ERK1) is added to the wells containing the inhibitor and allowed to pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature.
-
The kinase reaction is initiated by adding a mixture of the specific peptide substrate and ATP. The final ATP concentration should be close to the Km value for each kinase to ensure accurate IC50 determination.
-
The reaction is allowed to proceed for a set time (e.g., 60 minutes) at room temperature.
-
-
Detection:
-
The kinase reaction is stopped, and the amount of product (e.g., ADP) is quantified using a detection reagent. For instance, in the ADP-Glo™ assay, the remaining ATP is depleted, and the generated ADP is converted to ATP, which then drives a luciferase reaction, producing a luminescent signal.
-
-
Data Analysis:
-
The luminescence is measured using a plate reader.
-
The data is normalized to the controls (no inhibitor for 100% activity and no enzyme for 0% activity).
-
The normalized data is then plotted against the logarithm of the inhibitor concentration, and a sigmoidal dose-response curve is fitted to determine the IC50 value.
-
This comprehensive approach allows for the precise determination of an inhibitor's potency and selectivity, providing valuable data for researchers in the field of signal transduction and drug development.
Efficacy Showdown: A Comparative Guide to the p38 MAPK Inhibitor SB 239063 in Diverse Cellular Contexts
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the p38 MAPK inhibitor SB 239063 against other notable alternatives. We delve into its performance across various cell types, supported by experimental data, detailed protocols, and pathway visualizations to inform your research and development endeavors.
This compound is a potent and selective second-generation inhibitor of the α and β isoforms of p38 mitogen-activated protein kinase (MAPK), a key player in cellular responses to stress and inflammation.[1] Its efficacy, however, is highly dependent on the cellular context. This guide will compare the effects of this compound and other p38 MAPK inhibitors in different cell types, focusing on inflammatory cells, neuronal cells, and cancer cell lines.
Quantitative Efficacy Comparison of p38 MAPK Inhibitors
The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and other common p38 MAPK inhibitors in various cell lines and assays. This data provides a quantitative basis for comparing their potency.
Table 1: Inhibition of p38 MAPK Alpha Isoform (Cell-Free Assays)
| Compound | IC50 (nM) |
| This compound | 44 [1] |
| SB 203580 | 50 |
| BIRB-796 (Doramapimod) | 38[2] |
Table 2: Inhibition of Cytokine Production in Immune Cells
| Cell Type | Cytokine | Compound | IC50 |
| Human Peripheral Blood Monocytes | IL-1 | This compound | 120 nM[1] |
| Human Peripheral Blood Monocytes | TNF-α | This compound | 350 nM[1] |
| Human THP-1 Monocytes | TNF-α | SB 203580 | 300-500 nM[3] |
| Human Peripheral Blood Mononuclear Cells | TNF-α | BIRB-796 | 15 nM[2] |
| Human U-937 Monocytes | TNF-α | BIRB-796 | 15 nM[2] |
Table 3: Inhibition of Cell Proliferation in Cancer Cell Lines
| Cell Line | Cancer Type | Compound | IC50 (µM) |
| Human MDA-MB-231 | Breast Cancer | SB 203580 | 85.1[4] |
| Human U87 | Glioblastoma | BIRB-796 | 34.96[5][6] |
| Human U251 | Glioblastoma | BIRB-796 | 46.30[5][6] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.
p38 MAPK Signaling Pathway
Caption: The p38 MAPK signaling cascade and the point of inhibition.
Experimental Workflow for Cytokine Inhibition Assay
Caption: Workflow for assessing cytokine inhibition in THP-1 cells.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. Below are detailed methodologies for key experiments cited in this guide.
Protocol 1: Inhibition of TNF-α Production in THP-1 Monocytes
This protocol is adapted from studies investigating the anti-inflammatory effects of p38 MAPK inhibitors.[7][8][9]
1. Cell Culture and Seeding:
- Culture human THP-1 monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 humidified incubator.
- For differentiation into macrophage-like cells, treat THP-1 cells with 5 ng/mL phorbol-12-myristate-13-acetate (PMA) for 24 hours.[10]
- Seed the differentiated THP-1 cells in 24-well plates at a density of 1x10^6 cells/well and allow them to adhere overnight.[10]
2. Inhibitor Treatment and Stimulation:
- Prepare stock solutions of this compound and other p38 MAPK inhibitors in DMSO.
- Pre-incubate the cells with various concentrations of the inhibitors or vehicle (DMSO) for 1-2 hours.
- Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce TNF-α production.
3. Sample Collection and Analysis:
- Incubate the plates for 4 to 24 hours at 37°C.
- Collect the cell culture supernatants by centrifugation.
- Measure the concentration of TNF-α in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.
- Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Cell Proliferation Assay in Cancer Cell Lines
This protocol is a generalized method based on studies evaluating the anti-proliferative effects of kinase inhibitors.[5][6]
1. Cell Culture and Seeding:
- Culture the desired cancer cell lines (e.g., U87, U251 glioblastoma cells) in their recommended growth medium and conditions.
- Seed the cells in 96-well plates at a density that allows for logarithmic growth during the course of the experiment.
2. Inhibitor Treatment:
- Treat the cells with a range of concentrations of this compound or other inhibitors. Include a vehicle control (DMSO).
3. Viability/Proliferation Measurement:
- Incubate the cells for 24, 48, or 72 hours.
- Assess cell viability and proliferation using a Cell Counting Kit-8 (CCK-8) or MTT assay according to the manufacturer's protocol.
- Measure the absorbance at the appropriate wavelength using a microplate reader.
4. Data Analysis:
- Calculate the percentage of cell viability relative to the vehicle-treated control.
- Determine the IC50 values for cell proliferation by plotting the percentage of viability against the logarithm of the inhibitor concentration.
Efficacy in Different Cell Types: A Comparative Overview
Inflammatory Cells (Monocytes and Macrophages):
In immune cells such as human peripheral blood monocytes and the THP-1 cell line, the primary effect of this compound is the potent inhibition of pro-inflammatory cytokine production, particularly TNF-α and IL-1.[1] This is a direct consequence of inhibiting the p38 MAPK pathway, which is a central regulator of the inflammatory response.[11] When compared to the first-generation inhibitor SB 203580, this compound demonstrates comparable or slightly better potency in inhibiting cytokine release in some assays.[1][3] However, other inhibitors like BIRB-796 have shown even higher potency in these cell types in certain studies.[2] The choice of inhibitor for inflammatory studies may, therefore, depend on the specific cell type and the desired level of potency.
Neuronal and Glial Cells:
The role of p38 MAPK in the central nervous system is complex, with involvement in both neuronal death and plasticity.[12][13] In models of neuronal injury, such as oxygen-glucose deprivation, this compound has demonstrated neuroprotective effects by reducing apoptosis and inflammation.[14] Studies have shown that p38 MAPK is activated in both neurons and glial cells in response to inflammatory stimuli, and inhibitors of this pathway can block glia-induced neuron death.[15] Specifically, p38α is predominantly expressed in neurons, while p38β is also found in glial cells.[16] The differential expression of p38 isoforms in various brain cells suggests that the efficacy of this compound, which targets both α and β isoforms, may vary between neuronal and glial populations.
Cancer Cells:
The effect of p38 MAPK inhibitors on cancer cells is highly context-dependent. In some cancer cell lines, such as glioblastoma, inhibitors like BIRB-796 have been shown to inhibit proliferation and induce cell cycle arrest.[5][6] In contrast, some studies with other p38 inhibitors in breast cancer cell lines have shown that high concentrations are required to inhibit proliferation.[4] The efficacy of this compound in different cancer cell lines is an area that requires further investigation to determine its potential as an anti-cancer agent.
Conclusion
This compound is a valuable research tool for investigating the roles of p38 MAPK in various cellular processes. Its efficacy is most pronounced in inflammatory settings where it potently inhibits cytokine production. In the context of neurobiology and oncology, its effects are more nuanced and likely depend on the specific cell type, the expression levels of p38 isoforms, and the particular pathological condition being studied. This guide provides a framework for comparing this compound to other p38 MAPK inhibitors and for designing experiments to further elucidate its therapeutic potential. Researchers should carefully consider the data presented here when selecting a p38 MAPK inhibitor for their specific research needs.
References
- 1. This compound, a potent p38 MAP kinase inhibitor, reduces inflammatory cytokine production, airways eosinophil infiltration, and persistence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Differential effects of p38 MAP kinase inhibitors SB203580 and SB202190 on growth and migration of human MDA-MB-231 cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. THP-1 Cells and Pro-Inflammatory Cytokine Production: An In Vitro Tool for Functional Characterization of NOD1/NOD2 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro protocol for the optimal induction of inflammation in human monocyte cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Proteomic characterisation of perhexiline treatment on THP-1 M1 macrophage differentiation [frontiersin.org]
- 11. Functional Roles of p38 Mitogen-Activated Protein Kinase in Macrophage-Mediated Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Role of p38 MAPK and Its Substrates in Neuronal Plasticity and Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Functions of p38 MAP Kinases in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The p38 MAP Kinase Family as Regulators of Proinflammatory Cytokine Production in Degenerative Diseases of the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Activated glia induce neuron death via MAP kinase signaling pathways involving JNK and p38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Disposal of SB 239063: A Guide for Laboratory Professionals
In the absence of a specific Safety Data Sheet (SDS) for SB 239063 with explicit disposal instructions, laboratory personnel must rely on established protocols for handling and disposing of chemical waste. It is critical to consult your institution's Environmental Health and Safety (EHS) department for guidance tailored to your location and facilities.[1][2]
Chemical and Physical Properties of this compound
A summary of the known quantitative data for this compound is provided below. This information is essential for accurate labeling and waste characterization.
| Property | Value |
| Molecular Weight | 368.41 g/mol |
| Formula | C₂₀H₂₁FN₄O₂ |
| Purity | ≥98% (HPLC) |
| CAS Number | 193551-21-2 |
| IC₅₀ for p38α | 44 nM[3] |
Standard Operating Procedure for Disposal of this compound Waste
The following step-by-step guide outlines a standard approach to managing the disposal of research-grade compounds like this compound.
Step 1: Waste Identification and Classification
-
Determine the nature of the waste. This compound is a potent and selective p38 MAP kinase inhibitor.[3] Waste may be in pure solid form, in solution (e.g., dissolved in DMSO), or as contaminated labware (e.g., pipette tips, tubes, gloves).
-
Consult your institution's waste management guidelines to correctly classify the waste (e.g., hazardous chemical waste).[1] All waste chemicals should generally be treated as hazardous unless confirmed to be non-hazardous by your institution's safety office.[2]
Step 2: Segregation
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department.[4][5]
-
Incompatible chemicals can react violently or produce flammable or poisonous gases.[4] Proper segregation prevents accidental reactions and ensures appropriate disposal routes.[5]
-
Store acids and bases separately. Keep acids away from cyanides or sulfides.[4]
Step 3: Containerization
-
Use a designated, properly labeled, and chemically compatible waste container. Plastic containers are often preferred.[1]
-
The container should be in good condition, with a secure, tightly sealed cap.[4][6] Food containers must not be used for hazardous waste.[4]
-
Label the container clearly with "Hazardous Waste," the chemical name ("this compound"), and any known hazards.[1][6]
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[1][4]
-
This area should be secure, well-ventilated, and away from general laboratory traffic.
-
SAAs must be inspected weekly for any leaks.[4]
-
There are limits on the amount of waste that can be accumulated, typically a maximum of 55 gallons of hazardous waste or one quart of acutely toxic chemical waste.[1]
Step 5: Disposal Request and Pickup
-
Once the waste container is full or has been in the SAA for up to one year (for partially filled containers), submit a waste pickup request to your institution's EHS or a certified hazardous waste disposal service.[1][2][4]
-
Do not transport hazardous waste yourself.[2]
-
Provide accurate information about the waste composition and quantity to ensure safe and compliant disposal by trained professionals.[5]
Disposal of Empty Containers:
-
A container that held hazardous waste can typically be disposed of as regular trash once it has been emptied, with as little residue as possible.[2]
-
All chemical labels must be defaced or removed, and the cap should be taken off before disposal.[2]
-
For containers that held acutely hazardous waste, triple rinsing with a suitable solvent is required. The rinseate must be collected and disposed of as hazardous waste.[2]
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not available, the disposal process itself is a critical safety protocol. Adherence to the general chemical waste disposal procedures outlined above is the established protocol in the absence of compound-specific instructions.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
Signaling Pathway Context: p38 MAPK
This compound is a potent and selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway.[3] This pathway is a crucial signaling cascade involved in cellular responses to stress and inflammation, playing a role in processes like apoptosis, gene expression, and immune responses.[7][8] The dysregulation of the p38 MAPK pathway is implicated in various diseases, including inflammatory and autoimmune disorders.[8] By inhibiting this pathway, this compound can reduce the production of pro-inflammatory cytokines.[8]
The diagram below illustrates a simplified overview of the p38 MAPK signaling pathway.
Caption: Simplified p38 MAPK signaling pathway and the inhibitory action of this compound.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. vumc.org [vumc.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. benchchem.com [benchchem.com]
- 6. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 7. mdpi.com [mdpi.com]
- 8. What are p38 MAPK inhibitors and how do they work? [synapse.patsnap.com]
Personal protective equipment for handling SB 239063
Essential Safety and Handling Guide for SB 239063
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling of this compound, a potent and selective p38 MAPK inhibitor. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical compound.
Chemical and Physical Properties
This compound is a white to off-white solid. A summary of its key chemical and physical properties is presented below.
| Property | Value |
| Chemical Name | trans-4-[4-(4-Fluorophenyl)-5-(2-methoxy-4-pyrimidinyl)-1H-imidazol-1-yl]cyclohexanol |
| Molecular Formula | C₂₀H₂₁FN₄O₂ |
| Molecular Weight | 368.41 g/mol |
| CAS Number | 193551-21-2 |
| Purity | ≥98% (HPLC) |
| Solubility | Soluble in DMSO (to 10 mM with gentle warming) |
| Storage | Desiccate at +4°C |
Hazard Identification and Personal Protective Equipment (PPE)
As with any research chemical, the full toxicological properties of this compound may not be fully known. Therefore, it is essential to handle it with care and use appropriate personal protective equipment (PPE). The following PPE is mandatory when handling this compound in solid form or in solution.
| PPE Category | Required Equipment | Specifications and Best Practices |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles | Must meet ANSI Z87.1 standards. A face shield should be worn in addition to goggles when there is a risk of splashing. |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a suitable choice for incidental contact. For prolonged contact or when handling concentrated solutions, consider double-gloving or using gloves with a higher level of chemical resistance. Always inspect gloves for tears or holes before use and change them frequently. |
| Body Protection | Laboratory coat | A standard cotton or polyester/cotton blend lab coat is sufficient for general use. Ensure the coat is fully buttoned. |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. | If handling large quantities, generating aerosols, or if the ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. A risk assessment should be conducted to determine the need for respiratory protection. |
Note: For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier. SDS for this compound can be obtained from suppliers such as Tocris Bioscience and Cayman Chemical.[1][2]
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial for minimizing exposure and ensuring safety.
3.1. Engineering Controls:
-
Ventilation: All handling of this compound, especially the solid form and concentrated solutions, should be performed in a certified chemical fume hood.
-
Eyewash Station and Safety Shower: Ensure that a properly functioning eyewash station and safety shower are readily accessible in the immediate work area.
3.2. Procedural Steps for Handling:
-
Preparation:
-
Before starting any work, review the Safety Data Sheet (SDS) for this compound.
-
Ensure the work area in the chemical fume hood is clean and uncluttered.
-
Assemble all necessary equipment and reagents.
-
Put on all required PPE as detailed in the table above.
-
-
Weighing Solid this compound:
-
Perform all weighing operations within a chemical fume hood or a balance enclosure to prevent inhalation of the powder.
-
Use a spatula to handle the solid. Avoid creating dust.
-
Clean any spills immediately using appropriate methods (see Section 5).
-
-
Preparing Solutions:
-
Prepare solutions in a chemical fume hood.
-
Add the solvent (e.g., DMSO) slowly to the solid this compound to avoid splashing.
-
If gentle warming is required for dissolution, use a controlled heating source such as a water bath. Avoid open flames.
-
Cap the vial or flask securely.
-
-
Use in Experiments:
-
When transferring solutions, use appropriate tools such as calibrated pipettes to minimize the risk of spills.
-
Keep containers with this compound closed when not in use.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that have come into contact with this compound.
-
Remove PPE in the correct order to avoid self-contamination (e.g., gloves first, then lab coat, then eye protection).
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste:
-
All unused solid this compound and solutions should be disposed of as hazardous chemical waste.
-
Collect waste in a clearly labeled, sealed, and appropriate waste container. Do not mix with incompatible waste streams.
-
-
Contaminated Materials:
-
All disposable items that have come into contact with this compound (e.g., gloves, pipette tips, paper towels) should be placed in a designated hazardous waste bag or container.
-
-
Disposal Procedures:
-
Follow your institution's specific guidelines for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for detailed procedures.
-
Emergency Procedures
5.1. Spills:
-
Small Spills (in a chemical fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully collect the absorbent material and any contaminated debris into a sealed, labeled hazardous waste container.
-
Decontaminate the spill area with an appropriate solvent (e.g., ethanol), followed by soap and water.
-
-
Large Spills (or spills outside a fume hood):
-
Evacuate the immediate area.
-
Alert your supervisor and your institution's EHS department immediately.
-
Prevent others from entering the area.
-
Follow the instructions of the emergency response team.
-
5.2. Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Experimental Workflow and Safety Protocol
The following diagram illustrates the logical workflow for safely handling this compound, from preparation to disposal, emphasizing the critical safety checkpoints.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
